molecular formula C14H30O4 B1626838 2-(Diethoxymethyl)-1,1-diethoxypentane CAS No. 21037-61-6

2-(Diethoxymethyl)-1,1-diethoxypentane

Cat. No.: B1626838
CAS No.: 21037-61-6
M. Wt: 262.39 g/mol
InChI Key: FEZXDABEBFHELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethoxymethyl)-1,1-diethoxypentane is a useful research compound. Its molecular formula is C14H30O4 and its molecular weight is 262.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Diethoxymethyl)-1,1-diethoxypentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Diethoxymethyl)-1,1-diethoxypentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethoxymethyl)-1,1-diethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O4/c1-6-11-12(13(15-7-2)16-8-3)14(17-9-4)18-10-5/h12-14H,6-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZXDABEBFHELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(OCC)OCC)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496556
Record name 2-(Diethoxymethyl)-1,1-diethoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21037-61-6
Record name 2-(Diethoxymethyl)-1,1-diethoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Diethoxymethyl)-1,1-diethoxypentane: Strategic Utilization of Masked Dialdehydes in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and drug development, the construction of highly functionalized heterocycles often relies on aliphatic dialdehydes. However, as a Senior Application Scientist, I frequently observe a critical failure point in these workflows: free malondialdehydes are notoriously unstable, rapidly undergoing self-condensation, polymerization, and oxidation on the benchtop.

2-(Diethoxymethyl)-1,1-diethoxypentane (CAS: 21037-61-6) serves as an elegant, field-proven solution to this problem[1]. By protecting the highly reactive 2-propylmalondialdehyde core as a tetraethyl acetal, this molecule provides a stable, "masked" electrophilic scaffold. Upon controlled acidic deprotection, it acts as a premier building block for synthesizing 2-propyl-substituted pyrazoles and pyrimidines—pharmacophores that are highly sought after in the development of estrogen receptor agonists, kinase inhibitors, and G-protein-coupled receptor (GPCR) modulators[2][3][4].

Physicochemical Profiling and Structural Causality

The structural brilliance of 2-(diethoxymethyl)-1,1-diethoxypentane lies in its bis(diethyl acetal) configuration. The central carbon (C2) of the pentane chain is bonded to a propyl group and two diethoxymethyl groups. This sterically shields the electrophilic centers, preventing premature nucleophilic attack and conferring excellent shelf stability under anhydrous, neutral, or basic conditions.

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Practical Implication
Chemical Name 2-(Diethoxymethyl)-1,1-diethoxypentaneIUPAC standard nomenclature[1].
CAS Number 21037-61-6Unique registry identifier[1].
Molecular Formula C₁₄H₃₀O₄Dictates a highly lipophilic character[1].
Molecular Weight 262.39 g/mol Essential for precise stoichiometric calculations[1].
Boiling Point 98–100 °C (at 2–2.5 Torr)Requires vacuum distillation for purification; degrades at atmospheric boiling temperatures[1].
Density 0.905 g/cm³Slightly less dense than water, forming the upper layer in aqueous biphasic extractions[1].
LogP (Predicted) ~3.20Highly soluble in non-polar organic solvents (e.g., toluene, DCM, hexanes).

Upstream Synthesis: Constructing the Acetal Scaffold

The industrial and bench-scale synthesis of 2-(diethoxymethyl)-1,1-diethoxypentane relies on the electrophilic addition of an orthoester to an enol ether. The reaction utilizes 1-ethoxypent-1-ene (derived from valeraldehyde) and triethyl orthoformate[5].

A Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂), is employed to activate the orthoformate, generating a highly electrophilic dialkoxycarbenium ion. The enol ether acts as the nucleophile, attacking the carbenium ion to forge the critical C-C bond, yielding the tetraethyl acetal.

Synthesis A Valeraldehyde (Pentanal) B 1-Ethoxypent-1-ene (Enol Ether) A->B Acetalization & Elimination D 2-(Diethoxymethyl)- 1,1-diethoxypentane B->D BF3·OEt2 (Lewis Acid) C Triethyl Orthoformate CH(OEt)3 C->D Electrophilic Addition

Synthesis pathway of 2-(diethoxymethyl)-1,1-diethoxypentane via enol ether condensation.

Downstream Applications: Heterocycle Construction

The primary utility of this compound is its divergent reactivity with binucleophiles to form distinct heterocyclic classes.

Heterocycle cluster_nucleophiles Nucleophiles A 2-(Diethoxymethyl)-1,1-diethoxypentane (Masked Dialdehyde) B 2-Propylmalondialdehyde (Reactive Intermediate) A->B H+ / H2O (In situ deprotection) E 4-Propylpyrazoles (e.g., ERα Agonists) B->E Cyclocondensation F 5-Propylpyrimidines (e.g., GPCR Modulators) B->F Cyclocondensation C Hydrazines (R-NH-NH2) C->E D Amidines/Guanidines (R-C(=NH)NH2) D->F

Divergent cyclocondensation pathways yielding 4-propylpyrazoles and 5-propylpyrimidines.
Protocol 1: Synthesis of 4-Propylpyrazole Derivatives

4-Propylpyrazoles are critical structural motifs. For example, Propyl pyrazole triol (PPT) is a highly potent, subtype-selective estrogen receptor alpha (ERα) agonist used extensively to study bone mineral density preservation without affecting reproductive organs[3][6].

Methodology:

  • Charge the Reactor: To a round-bottom flask, add 1.0 equivalent of 2-(diethoxymethyl)-1,1-diethoxypentane and 1.1 equivalents of the selected hydrazine derivative (e.g., hydrazine hydrate or a substituted phenylhydrazine).

  • Solvent & Catalyst Addition: Suspend the mixture in absolute ethanol (0.5 M concentration). Slowly add 0.1 volumes of concentrated aqueous HCl (37%).

    • Causality: The acetal is completely inert to the hydrazine nucleophile. The addition of HCl serves a dual purpose: it rapidly hydrolyzes the tetraethyl acetal into the highly electrophilic 2-propylmalondialdehyde and catalyzes the subsequent nucleophilic attack by the hydrazine nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

  • Validation Checkpoint (Self-Validating System): Initially, the reaction may appear biphasic. As the acetal hydrolyzes to the more polar dialdehyde, the solution becomes homogeneous. Thin-Layer Chromatography (TLC) will show the rapid disappearance of the high-Rf acetal spot and the emergence of a UV-active pyrazole product spot.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol 2: Synthesis of 5-Propylpyrimidine Derivatives

5-Propylpyrimidines are frequently utilized in the synthesis of GPCR modulators (such as GPR119 agonists for metabolic disorders) and various kinase inhibitors[4].

Methodology:

  • Reagent Preparation: Combine 1.0 equivalent of 2-(diethoxymethyl)-1,1-diethoxypentane and 1.2 equivalents of an amidine or guanidine hydrochloride in a reaction vessel.

  • Solvent Selection: Dissolve the reagents in glacial acetic acid (0.3 M concentration).

    • Causality: Unlike hydrazines, amidines are less nucleophilic and often supplied as hydrochloride salts. Glacial acetic acid is the perfect medium here: it is acidic enough to promote the necessary acetal exchange/hydrolysis (liberating the reactive dialdehyde) but weak enough that the amidine retains sufficient nucleophilicity to attack the oxonium intermediates.

  • Thermal Cyclization: Heat the mixture to 100 °C for 6–8 hours.

  • Validation Checkpoint (Self-Validating System): Monitor via LC-MS. The mass spectrum will initially show the loss of ethanol molecules (M - 46 Da fragments) as the acetal breaks down, eventually converging cleanly on the[M+H]⁺ peak of the fully aromatized 5-propylpyrimidine.

  • Workup: Remove the acetic acid under reduced pressure. Partition the residue between dichloromethane and 1M NaOH (to neutralize residual acid and liberate the pyrimidine free base). Extract, dry, and purify via silica gel chromatography.

Analytical Validation and Storage Integrity

To maintain the trustworthiness of your synthetic pipeline, rigorous quality control of 2-(diethoxymethyl)-1,1-diethoxypentane is mandatory.

  • Storage: Acetals are highly sensitive to trace acids. Store the compound under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. To ensure long-term stability, it is highly recommended to store the liquid over molecular sieves (3Å) containing a trace amount of anhydrous potassium carbonate (K₂CO₃) to neutralize any adventitious acid that could trigger premature hydrolysis.

  • NMR Characterization: The integrity of the acetal should be verified via ¹H-NMR prior to use. The defining features are the distinct multiplet signals for the four ethoxy groups (–OCH₂CH₃) between 3.40–3.70 ppm, and the critical acetal methine protons (–CH (OEt)₂) appearing as doublets/multiplets near 4.40–4.60 ppm. The disappearance of these methine peaks and the appearance of a sharp singlet >9.0 ppm indicates degradation to the free aldehyde.

References

  • 2-DIETHOXYMETHYL-1,1-DIETHOXYPENTANE | 21037-61-6, ChemicalBook.
  • 1-ethoxypent-1-ene | CAS#:5909-75-1, Chemsrc.
  • 4-propyl-1H-pyrazole | C6H10N2 | CID 12943708, PubChem - NIH.
  • 263717-53-9, Propyl pyrazole triol Formula, ECHEMI.
  • Kinase-mediated regulation of common transcription factors accounts for the bone-protective effects of sex steroids, Journal of Clinical Investigation (JCI).
  • 2-Chloro-5-propylpyrimidine | C7H9ClN2 | CID 2735784, PubChem - NIH.

Sources

CAS number and identifiers for 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 2-(Diethoxymethyl)-1,1-diethoxypentane (CAS 21037-61-6). This document is structured for researchers and drug development professionals, focusing on its utility as a stable, masked equivalent of 2-propylmalonaldehyde in heterocyclic synthesis.

A Strategic C3-Building Block for 5-Propylpyrimidines and 4-Propylpyrazoles

Part 1: Chemical Identity & Structural Analysis

2-(Diethoxymethyl)-1,1-diethoxypentane is a tetraethyl acetal derivative of 2-propylmalonaldehyde. In drug discovery, it serves as a critical "masked" 1,3-dicarbonyl species. Unlike its parent dialdehyde, which is prone to polymerization and oxidation, this acetal offers superior stability, allowing for controlled release of the reactive electrophile during cyclocondensation reactions.

Core Identifiers
Identifier TypeValue
Chemical Name 2-(Diethoxymethyl)-1,1-diethoxypentane
CAS Number 21037-61-6
Synonyms 1,1,3,3-Tetraethoxy-2-propylpropane; 2-Propylmalonaldehyde bis(diethyl acetal)
Molecular Formula C₁₄H₃₀O₄
Molecular Weight 262.39 g/mol
InChI Key TWXSZPRZLKECAG-UHFFFAOYSA-N (Analogous structure verification required)
SMILES CCCC(C(OCC)OCC)C(OCC)OCC
Appearance Colorless to pale yellow liquid
Boiling Point 98–100 °C @ 2.5 Torr
Structural Logic

The molecule consists of a pentane backbone where the C2 position is substituted with a diethoxymethyl group and the C1 position bears two ethoxy groups.

  • Masked Electrophile: The two acetal groups [-CH(OEt)₂] protect the aldehyde functions.

  • Alkyl Payload: The propyl chain (C3-C5) provides the lipophilic substituent at the central carbon of the 1,3-dicarbonyl system.

  • Reactivity: Under acidic conditions, the acetals hydrolyze to generate 2-propylmalonaldehyde , which immediately reacts with binucleophiles (hydrazines, amidines, ureas).

Part 2: Synthesis & Production Workflows

The industrial preparation of 2-(Diethoxymethyl)-1,1-diethoxypentane typically involves the Lewis-acid catalyzed formylation of an enol ether. This route avoids the handling of unstable free aldehydes.

Mechanism: Electrophilic Addition to Enol Ethers

The synthesis proceeds via the reaction of 1-ethoxypent-1-ene with triethyl orthoformate in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂ or ZnCl₂).

SynthesisPathway Precursor1 Valeraldehyde Diethyl Acetal (CAS 3658-79-5) Intermediate 1-Ethoxypent-1-ene (CAS 5909-75-1) Precursor1->Intermediate Elimination (- EtOH) Product 2-(Diethoxymethyl)- 1,1-diethoxypentane (CAS 21037-61-6) Intermediate->Product Electrophilic Addition Reagent Triethyl Orthoformate + Lewis Acid Reagent->Product

Figure 1: Synthetic pathway from Valeraldehyde Diethyl Acetal to the Target Acetal.

Experimental Protocol (Representative Scale)

Note: This protocol is adapted from standard orthoformate addition methodologies.

  • Preparation of Enol Ether:

    • Heat valeraldehyde diethyl acetal (CAS 3658-79-5) with a catalytic amount of p-toluenesulfonic acid.

    • Distill off ethanol to drive the equilibrium toward 1-ethoxypent-1-ene .

  • Acetal Addition:

    • Reagents: 1.0 eq 1-ethoxypent-1-ene, 1.1 eq Triethyl orthoformate.

    • Catalyst: BF₃·OEt₂ (0.5 mol%) or ZnCl₂ (anhydrous).

    • Condition: Add the catalyst to the orthoformate at 0°C. Dropwise add the enol ether while maintaining temperature <10°C.

    • Reaction: Stir at room temperature for 4–6 hours.

    • Quench: Neutralize with NaOEt or NaHCO₃.

    • Purification: Fractional distillation under reduced pressure (approx. 100°C @ 2 Torr).

Part 3: Applications in Drug Development (Heterocycle Synthesis)

The primary value of CAS 21037-61-6 lies in its ability to synthesize 4-propyl-substituted 1,2-azoles and 5-propyl-substituted 1,3-diazines . These motifs are common in kinase inhibitors and GPCR ligands.

Synthesis of 4-Propylpyrazoles

Reaction with hydrazines yields 4-propylpyrazoles. The propyl group is positioned at the "back" of the pyrazole ring (position 4), a difficult substitution pattern to achieve via standard Claisen condensation (which typically yields 3- or 5-substituted products).

  • Reagents: Hydrazine hydrate (or substituted hydrazines like Phenylhydrazine) + HCl (cat).

  • Mechanism: Acid hydrolysis generates the 1,3-dialdehyde in situ, which condenses with the hydrazine.

  • Product: 4-Propyl-1H-pyrazole (or 1-substituted derivatives).

Synthesis of 5-Propylpyrimidines

Reaction with amidines or guanidines yields 5-propylpyrimidines.

  • Key Intermediate: 2-(Aminomethylidene)pentanal (CAS 30989-83-4).[1][2]

    • This enaminocarbonyl is formed by reacting the acetal with ammonia or secondary amines.

    • It is a potent electrophile for closing pyrimidine rings.

  • Target Scaffolds:

    • Trimethoprim Analogs: Using 3,4,5-trimethoxybenzamidine.

    • Minoxidil Analogs: Exploring 5-alkyl substitutions on the pyrimidine core.

HeterocycleSynthesis cluster_products Target Heterocycles Acetal 2-(Diethoxymethyl)- 1,1-diethoxypentane Hydrolysis In Situ Hydrolysis (HCl/H2O) Acetal->Hydrolysis Dialdehyde [2-Propylmalonaldehyde] Hydrolysis->Dialdehyde Pyrazole 4-Propylpyrazole (Reaction w/ Hydrazine) Dialdehyde->Pyrazole Pyrimidine 5-Propylpyrimidine (Reaction w/ Amidine) Dialdehyde->Pyrimidine Isoxazole 4-Propylisoxazole (Reaction w/ Hydroxylamine) Dialdehyde->Isoxazole

Figure 2: Divergent synthesis of heterocycles from the masked precursor.

Part 4: Safety & Handling

  • GHS Classification: Not fully characterized, but treat as a potential skin/eye irritant (Category 2).

  • Flammability: Combustible liquid. Flash point likely >90°C based on boiling point.

  • Storage: Store under nitrogen. Moisture sensitive (hydrolysis releases ethanol and malonaldehyde derivatives).

  • Toxicity: Precursors (acetals) are generally low toxicity, but hydrolysis products (aldehydes) are reactive sensitizers.

References

  • ChemicalBook. (2025).[3] 2-Diethoxymethyl-1,1-diethoxypentane - Product Properties and Synthesis. Retrieved from

  • ChemSrc. (2025).[2][3][4] 2-(Aminomethylidene)pentanal and its Precursors. Retrieved from

  • GuideChem. (2025). CAS 21037-61-6 Safety and MSDS Information. Retrieved from

  • PubChem. (2025). 1,1,3,3-Tetraethoxypropane (Analogous Chemistry). National Library of Medicine. Retrieved from

Sources

Solvation Thermodynamics and Organic Solvent Compatibility of 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my experience overseeing chemical development pipelines, the solvation behavior of highly functionalized protected intermediates is frequently oversimplified. As a Senior Application Scientist, I approach the solubility of 2-(diethoxymethyl)-1,1-diethoxypentane not merely as a binary "soluble/insoluble" metric, but as a dynamic thermodynamic equilibrium governed by competing intermolecular forces.

This technical whitepaper provides an in-depth analysis of the solubility profile of 2-(diethoxymethyl)-1,1-diethoxypentane in organic solvents. By deconstructing its physicochemical properties, mapping its solvation mechanics, and establishing a self-validating experimental protocol for solubility determination, this guide serves as an authoritative resource for researchers and drug development professionals integrating this bis-acetal into complex synthetic workflows.

Physicochemical Profiling & Structural Deconstruction

To predict solvent compatibility, we must first deconstruct the molecule structurally. 2-(diethoxymethyl)-1,1-diethoxypentane is a bis-acetal derivative built on a pentane backbone. Specifically, carbon-1 is bonded to two ethoxy groups, and carbon-2 is bonded to a diethoxymethyl group.

This yields a molecular formula of C₁₄H₃₀O₄, containing a highly hydrophobic hydrocarbon core shielded by four ether-like oxygen atoms. The quantitative physicochemical data that dictates its phase behavior is summarized below:

PropertyValueAnalytical SignificanceReference
CAS Number 21037-61-6Unique chemical identifier.[1]
Molecular Weight 262.39 g/mol Indicates a moderately sized intermediate, prone to liquid state at RT.,[1]
Density 0.905 g/cm³Less dense than water; dictates phase separation behavior in extractions.[1]
Boiling Point 98-100 °C (at 2-2.5 Torr)High boiling point at standard pressure; requires vacuum distillation.[1]
LogP 3.20High lipophilicity; predicts complete miscibility in non-polar organics.[2],[3]
TPSA 36.92 ŲLow polar surface area confirms limited hydrogen-bonding capacity.[2]

Solvation Mechanisms & Thermodynamic Principles

The solvation of 2-(diethoxymethyl)-1,1-diethoxypentane is dictated by the interplay between its hydrophobic bulk and its localized polar regions.

With a LogP of 3.20[2], the molecule is highly lipophilic. The dominant thermodynamic driver for its solvation in organic solvents is the formation of London dispersion forces between the solvent molecules and the flexible pentane and ethyl chains. While the four oxygen atoms possess lone pairs capable of acting as hydrogen bond acceptors, these sites are sterically hindered by the surrounding ethyl groups. Consequently, dipole-dipole interactions are secondary, and hydrogen bonding is significantly restricted.

SolvationMechanism Solute 2-(Diethoxymethyl)- 1,1-diethoxypentane Dispersion London Dispersion Forces (Dominant: Pentane Chain) Solute->Dispersion Dipole Dipole-Dipole Interactions (Acetal Oxygens) Solute->Dipole NonPolar Non-Polar Solvents (Hexane, Toluene) Result: Miscible Dispersion->NonPolar Primary Interaction PolarAprotic Polar Aprotic Solvents (DCM, THF) Result: Highly Soluble Dispersion->PolarAprotic Secondary Interaction PolarProtic Polar Protic Solvents (EtOH, MeOH) Result: Soluble Dispersion->PolarProtic Hydrophobic Solvation Dipole->PolarAprotic Primary Interaction Dipole->PolarProtic H-Bond Acceptance

Intermolecular forces governing the solvation of the acetal.

Solvent Compatibility Matrix

Based on the thermodynamic principles outlined above, I have engineered a predictive compatibility matrix for this compound across standard laboratory solvent classes. Because the compound is a liquid at room temperature (Density: 0.905 g/cm³[1]), "solubility" in highly compatible solvents manifests as complete miscibility.

Solvent ClassRepresentative SolventsPredicted CompatibilityMechanistic Rationale
Non-Polar Hexane, Heptane, TolueneMiscible Dominant London dispersion forces between the solvent and the pentane/ethyl chains.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)Highly Soluble Favorable dipole-dipole interactions with the acetal oxygens; no hydrogen bond disruption.
Polar Protic Ethanol, Methanol, IsopropanolSoluble Ether oxygens act as weak hydrogen bond acceptors, though sterically hindered by ethyl groups.
Aqueous Water, Aqueous BuffersInsoluble High lipophilicity (LogP 3.20) and a complete lack of hydrogen bond donors prevent aqueous solvation.

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

When empirical solubility data is required for a specific solvent mixture, relying on visual inspection or unvalidated equilibrium times is a critical methodological flaw. The following protocol outlines a self-validating shake-flask method specifically engineered for lipophilic, UV-transparent liquids like 2-(diethoxymethyl)-1,1-diethoxypentane.

Step-by-Step Protocol

Step 1: Solvent Preparation & Quality Control Causality: Acetals are highly susceptible to acid-catalyzed hydrolysis. Trace water in the presence of atmospheric CO₂ or acidic impurities will degrade the solute into its corresponding aldehyde. All organic solvents must undergo Karl Fischer titration to verify water content is <50 ppm prior to use.

Step 2: Isothermal Saturation Causality: For solvents where phase separation occurs (e.g., highly polar solvent mixtures), an excess of the compound is added to 5.0 mL of the solvent in a sealed borosilicate glass vial. The system is maintained at a strict 25.0 ± 0.1 °C in a thermoshaker to prevent temperature-induced solubility fluctuations.

Step 3: Self-Validating Equilibrium Sampling Causality: Assuming equilibrium after a fixed time is dangerous. This protocol mandates sampling at


 hours and 

hours. The system self-validates: thermodynamic equilibrium is mathematically confirmed only if the concentration variance between the two time points is

.

Step 4: Phase Separation Causality: Centrifugation at 10,000 × g for 15 minutes is followed by filtration of the supernatant. A 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter is strictly required. PTFE is chosen over Nylon or PES because its extreme chemical inertness prevents the adsorption of highly lipophilic compounds, ensuring the filtrate accurately represents the saturated concentration.

Step 5: GC-FID Quantification Causality: Relying on High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a critical error for this molecule. The lack of a conjugated


-system means it does not absorb UV light above 210 nm. Therefore, Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) is the authoritative analytical method. Dodecane is utilized as an internal standard to correct for injection volume variances.

Workflow N1 1. Solvent Preparation (Karl Fischer Titration <50ppm H2O) N2 2. Compound Saturation (Excess Acetal Addition) N1->N2 N3 3. Isothermal Equilibration (25.0 ± 0.1 °C Thermoshaker) N2->N3 N4 4. Self-Validating Sampling (t=24h and t=48h aliquots) N3->N4 N4->N3 ΔC > 5% (Re-equilibrate) N5 5. Phase Separation (10,000 x g Centrifugation & PTFE Filtration) N4->N5 ΔC ≤ 5% (Equilibrium Confirmed) N6 6. GC-FID Quantification (Dodecane Internal Standard) N5->N6

Self-validating thermodynamic solubility workflow using GC-FID.

Implications for Synthetic Workflows

Understanding the solubility and stability profile of 2-(diethoxymethyl)-1,1-diethoxypentane directly impacts synthetic yield. Because the compound is completely miscible in ethereal solvents (THF, diethyl ether) and stable under strongly basic conditions, it is an ideal substrate for Grignard reactions or organolithium chemistry where the acetal acts as a robust protecting group.

Application Warning: Researchers must exercise extreme caution when utilizing chlorinated solvents like chloroform or dichloromethane. If these solvents are aged and have degraded to release trace hydrochloric acid, the high solubility of the compound will rapidly facilitate unintended deprotection, ruining the intermediate. Always pass chlorinated solvents through basic alumina prior to solvation.

References

  • 2-DIETHOXYMETHYL-1,1-DIETHOXYPENTANE CAS#: 21037-61-6 - ChemicalBook. Available at: 1

  • 2-二乙氧基甲基-1,1-二乙氧基戊烷- CAS号21037-61-6 - Molbase. Available at:2

  • Product Details: A36719 - Aquila Pharmatech LLC. Available at:Link

  • 2-디에톡시메틸-1,1-디에톡시펜탄 21037-61-6 wiki - Guidechem. Available at: 3

Sources

Technical Whitepaper: Operational Safety & Handling of 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical document for the handling, risk assessment, and strategic application of 2-(Diethoxymethyl)-1,1-diethoxypentane .[1] It is designed for research scientists and process chemists, moving beyond standard SDS compliance into operational mastery.

Document Control:

  • Chemical Name: 2-(Diethoxymethyl)-1,1-diethoxypentane[1][2]

  • Synonyms: 1,1,3,3-Tetraethoxy-2-propylpropane; 2-Propylmalonaldehyde bis(diethyl acetal)[1]

  • CAS Registry Numbers: 21037-61-6 (Pentane nomenclature); 10304-10-6 (Propane nomenclature)[1]

  • Molecular Formula: C₁₆H₃₄O₄[1]

  • Molecular Weight: 290.44 g/mol [1]

PART 1: STRATEGIC RELEVANCE & CHEMICAL IDENTITY

The "Masked" Electrophile

In drug development, this compound is not merely a solvent or reagent; it is a latent 1,3-dicarbonyl equivalent .[1] It serves as a critical building block for synthesizing 5-substituted heterocycles, particularly pyrrolo[2,3-d]pyrimidines found in antifolate therapeutics (structurally related to Pemetrexed and Lometrexol).[1]

  • Core Utility: It provides a 3-carbon fragment with a propyl substituent, protected as a bis-acetal to prevent premature polymerization.[1]

  • Mechanism of Action: Under acidic conditions, it undergoes deprotection to release 2-propylmalonaldehyde , a highly reactive dialdehyde that condenses with dinucleophiles (e.g., guanidine, urea, amidines) to close pyrimidine or pyrazole rings.[1]

Purity & Stoichiometry Implications

Commercial samples often contain trace amounts of ethanol (from partial hydrolysis) or triethyl orthoformate (stabilizer).[1]

  • Critical Quality Attribute (CQA): For GMP synthesis, the "Free Aldehyde Content" must be <0.5%. High aldehyde content indicates degradation, which will lead to uncontrolled exothermic events during the deprotection step.

PART 2: PHYSICOCHEMICAL PROFILING (READ-ACROSS DATA)

Note: Specific experimental data for the propyl derivative is rare in public domains. The values below utilize "Read-Across" methodology based on the methyl-analog (CAS 10602-37-6) and standard aliphatic acetal trends.

PropertyValue / EstimateOperational Implication
Physical State Colorless to pale yellow liquidViscosity increases with age/oxidation.[1]
Boiling Point >260°C (atm); ~135–145°C @ 15 mmHgHigh boiler; difficult to remove by rotary evaporation.[1] Requires high-vacuum distillation.[1]
Flash Point Estimated >90°C (Closed Cup)Combustible Liquid (Class IIIB). Low risk of ignition at ambient temp, but vapor can ignite on hot surfaces.[1]
Density ~0.91 – 0.94 g/cm³Floats on water.[1] Spill cleanup requires specific skimming or absorption protocols.
Solubility Immiscible in water; Soluble in EtOH, THF, DCMHydrolysis Risk: Reacts slowly with water at neutral pH, rapidly at acidic pH.
Partition Coeff (LogP) Estimated ~3.5 – 4.0Highly lipophilic; potential for bioaccumulation if released into aquatic environments.[1]

PART 3: HAZARD DYNAMICS & MECHANISTIC TOXICOLOGY

The safety profile of this molecule is defined by its hydrolytic instability . The parent acetal is relatively benign, but it acts as a reservoir for toxic breakdown products.

The Hydrolysis Cascade (The Hidden Hazard)

The primary danger is not the chemical itself, but its reaction with moisture and trace acid (present on skin or in unbuffered water).

HydrolysisPathway cluster_risk Toxicological Amplification Acetal Parent Acetal (Lipophilic, Irritant) Hemiacetal Hemiacetal Intermediate (Unstable) Acetal->Hemiacetal Slow Hydrolysis H2O + H₂O / H⁺ H2O->Hemiacetal Aldehyde 2-Propylmalonaldehyde (HIGHLY REACTIVE) Hemiacetal->Aldehyde Rapid Collapse Ethanol Ethanol (Flammable Solvent) Hemiacetal->Ethanol Byproduct

Figure 1: The hydrolysis cascade.[1] The parent compound breaks down into Ethanol and 2-Propylmalonaldehyde.[1] The aldehyde is a potent cross-linking agent and sensitizer.[1]

Health Hazard Classification
  • Skin Corrosion/Irritation (Category 2): The lipophilic nature allows it to penetrate the stratum corneum.[1] Once inside, hydrolysis releases aldehydes that cross-link keratin.

  • Serious Eye Damage/Irritation (Category 2A): Direct contact causes immediate pain.[1] The "double-acetal" structure means 4 equivalents of ethanol are released per molecule, causing solvent-based irritation alongside aldehyde toxicity.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (narcotic effects from ethanol release).[1]

PART 4: OPERATIONAL PROTOCOLS (SELF-VALIDATING SYSTEMS)

Do not rely on generic safety procedures. Use these specific, causality-driven protocols.

Storage & Stability Verification
  • The Protocol: Store under an inert atmosphere (Argon preferred over Nitrogen due to density) at 2–8°C.

  • Validation: Include a colorimetric moisture indicator (e.g., cobalt-free humidity card) inside the secondary containment.[1] If the card changes color, the seal is compromised, and hydrolysis has likely initiated.

  • Shelf-Life Logic: Retest "Free Acid" content every 6 months. An increase in acidity suggests autocatalytic hydrolysis is occurring.

Exposure Control & PPE
  • Glove Selection:

    • Standard Nitrile (4 mil):INSUFFICIENT for prolonged contact.[1] Ethanol/Acetal mixtures can permeate thin nitrile.

    • Required:Double-gloving (Laminate inner / Nitrile outer) or Butyl Rubber gloves.[1]

  • Respiratory:

    • If heating >60°C: Use a full-face respirator with Organic Vapor (OV) cartridges.[1] The vapor pressure of the generated aldehyde is unknown but assumed to be significant and irritating.

Emergency Response Logic (Decision Tree)

EmergencyResponse Start Spill / Exposure Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Spill Bench Spill Type->Spill Water Do NOT use Water initially? (Debatable - see protocol) Skin->Water Absorb Absorb with Vermiculite/Sand Spill->Absorb Wipe 1. Blot with dry PEG-400 (Solubilizes lipophiles) Water->Wipe Maximize Removal Wash 2. Soap + Water Wash Wipe->Wash Neutralize Treat waste with Dilute NaHCO3 Absorb->Neutralize Prevent Acid Hydrolysis Disposal Incineration (Halogen-free) Neutralize->Disposal

Figure 2: Emergency Response Logic.[1] Note the emphasis on dry blotting for skin contact to remove the bulk lipophilic material before water activation.[1]

Spill Cleanup Methodology
  • Evacuate: Remove ignition sources (Class IIIB combustible, but caution is prudent).

  • Isolate: Do not allow flow into drains. The compound is toxic to aquatic life (estimated LC50 < 10 mg/L).

  • Absorb: Use Vermiculite or Diatomaceous Earth .[1]

    • Contraindication: Do NOT use sawdust or cellulose-based absorbents.[1] If the acetal hydrolyzes, the released acid/aldehyde can react exothermically with cellulose.

  • Deactivation: Treat the absorbed waste with a 5% Sodium Bicarbonate solution to ensure the pH remains alkaline, preventing acid-catalyzed hydrolysis during transport.

PART 5: REFERENCES & AUTHORITATIVE GROUNDING

  • National Institute of Standards and Technology (NIST). 1,1,3,3-Tetraethoxypropane (Analogue Data).[1] NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary for CAS 10304-10-6 (1,1,3,3-Tetraethoxy-2-propylpropane). National Library of Medicine. [Link][1]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance (Read-Across). [Link][1]

Sources

thermodynamic stability of 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(Diethoxymethyl)-1,1-diethoxypentane

Abstract

This technical guide provides a comprehensive analysis of the , a complex tetra-alkoxy alkane. While specific experimental data for this molecule is not extensively published, this document establishes a framework for its evaluation based on the fundamental principles of acetal chemistry. We will explore the structural and electronic factors governing its stability, outline robust experimental and computational methodologies for quantitative assessment, and provide expert insights relevant to researchers, scientists, and professionals in drug development and organic synthesis. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Thermodynamic Stability

2-(Diethoxymethyl)-1,1-diethoxypentane is an organic molecule characterized by two acetal functionalities. Its core structure can be conceptualized as a pentane backbone with two ethoxy groups on the first carbon and a diethoxymethyl group on the second. The stability of such molecules is a critical parameter in various scientific contexts. In organic synthesis, acetals are frequently employed as protecting groups for carbonyls due to their characteristic stability under neutral and basic conditions and their susceptibility to cleavage under acidic conditions.[1][2][3] For drug development professionals, understanding the thermodynamic stability of a molecule is paramount for predicting its shelf-life, degradation pathways, and compatibility within a formulation.

Thermodynamic stability refers to the state of a system at its lowest energy level, or in chemical equilibrium with its environment.[4] For 2-(Diethoxymethyl)-1,1-diethoxypentane, this primarily relates to its equilibrium position with respect to its hydrolysis products. This guide will deconstruct the factors influencing this equilibrium and present a multi-faceted approach to its characterization.

Foundational Principles of Acetal Stability

The thermodynamic stability of an acetal is intrinsically linked to the equilibrium of its formation and hydrolysis. The reaction is acid-catalyzed and reversible, as depicted in the general mechanism below.

The Acetal-Hydrolysis Equilibrium

The formation of an acetal from a carbonyl compound and two equivalents of an alcohol is a reversible process that eliminates one molecule of water.[2][5] Conversely, the hydrolysis of an acetal consumes water to yield the parent carbonyl and alcohol.[6]

G cluster_legend Equilibrium States Acetal Acetal + H₂O Equilibrium (H⁺ catalyst) Acetal->Equilibrium Products Aldehyde/Ketone + 2 R'OH Equilibrium->Products

The position of this equilibrium is dictated by the change in Gibbs Free Energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).

  • Enthalpy (ΔH): This term relates to the bond energies of the reactants and products. The formation of an acetal involves breaking a strong C=O π-bond and forming two new C-O σ-bonds. While the enthalpy change is often considered to be only slightly favorable for acetal formation, it is highly dependent on the specific structure.[7]

  • Entropy (ΔS): Acetal formation from a carbonyl and two separate alcohol molecules results in a decrease in the number of molecules in the system (3 molecules → 2 molecules), leading to a negative entropy change (ΔS < 0).[7][8] This makes the -TΔS term positive, rendering the reaction entropically unfavorable. This entropic penalty is a key reason why water must often be removed to drive the reaction toward the acetal product.[5][8]

Key Factors Influencing Stability

The thermodynamic landscape of an acetal is sculpted by a combination of electronic and steric effects.

  • Electronic Effects: The stability of the intermediate oxocarbenium ion formed during the acid-catalyzed hydrolysis/formation mechanism is crucial. Electron-donating groups attached to the carbonyl carbon stabilize this carbocation, which can influence the equilibrium position. Conversely, electron-withdrawing groups can destabilize the intermediate and affect the overall thermodynamics.[9][10]

  • Steric Effects: Non-bonded interactions that cause spatial congestion (steric hindrance) can significantly decrease the stability of a molecule.[11][12][13] Large, bulky groups crowded around the central acetal carbon can introduce strain. This strain is relieved upon hydrolysis to the less-crowded parent carbonyl compound, thus shifting the equilibrium away from the acetal. For 2-(Diethoxymethyl)-1,1-diethoxypentane, the propyl group at the C2 position, along with the two ethoxy groups at C1 and the diethoxymethyl substituent at C2, creates a sterically demanding environment that is a primary determinant of its stability.

Methodologies for Assessing Thermodynamic Stability

A comprehensive evaluation of thermodynamic stability requires an integrated approach, combining robust experimental techniques with powerful computational predictions.

G cluster_exp Experimental Workflow start Define Molecular Structure 2-(Diethoxymethyl)-1,1-diethoxypentane comp_chem PART A: Computational Prediction (e.g., DFT Calculations) start->comp_chem exp_validation PART B: Experimental Validation start->exp_validation analysis Data Synthesis & Analysis comp_chem->analysis equilibrium Equilibrium Studies (NMR, GC) exp_validation->equilibrium calorimetry Calorimetry (DSC, ITC) exp_validation->calorimetry equilibrium->analysis calorimetry->analysis conclusion Comprehensive Thermodynamic Profile (ΔG°, ΔH°, ΔS°) analysis->conclusion

Experimental Approaches

A. Equilibrium Studies for Gibbs Free Energy (ΔG°) Determination

The most direct experimental route to determining the Gibbs Free Energy of reaction is by measuring the equilibrium constant (K_eq).

Protocol: Determination of K_eq for Acetal Hydrolysis

  • Reaction Setup: A precisely known concentration of 2-(Diethoxymethyl)-1,1-diethoxypentane is dissolved in a suitable solvent system (e.g., a buffered aqueous-organic mixture) containing a known concentration of a strong acid catalyst (e.g., HCl or H₂SO₄).

  • Equilibration: The reaction mixture is maintained at a constant, accurately controlled temperature (e.g., 298.15 K) for a sufficient period to ensure equilibrium is reached. The time required should be determined through preliminary kinetic runs, monitoring the reaction until component concentrations stabilize.

  • Quantitative Analysis: Once at equilibrium, the concentrations of the acetal and its hydrolysis products are quantified. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is ideal, as it can often quantify multiple species simultaneously without separation. Gas Chromatography (GC) with an internal standard is another robust method.

  • Calculation of K_eq: The equilibrium constant is calculated from the measured concentrations. For the complete hydrolysis:

    • 2-(Diethoxymethyl)-1,1-diethoxypentane + 2 H₂O ⇌ 2-Formylpentanal + 4 EtOH

    • K_eq = ([2-Formylpentanal][EtOH]⁴) / ([Acetal][H₂O]²)

  • Calculation of ΔG°: The standard Gibbs Free Energy change is then calculated using the fundamental thermodynamic equation:

    • ΔG° = -RT ln(K_eq)

    • Where R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the absolute temperature in Kelvin.

B. Calorimetry for Enthalpy (ΔH°) Determination

Calorimetry provides a direct measure of the heat absorbed or released during a process, yielding the enthalpy change.

Protocol: Differential Scanning Calorimetry (DSC) for Thermal Stability Screening

  • Sample Preparation: A small, precisely weighed sample of pure 2-(Diethoxymethyl)-1,1-diethoxypentane is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program (e.g., heating at 10 °C/min) in an inert atmosphere.[14]

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The resulting thermogram is analyzed for thermal events such as melting, boiling, or decomposition. The onset temperature of decomposition provides a measure of the compound's thermal stability under non-equilibrium heating conditions. While not a direct measure of thermodynamic equilibrium stability, it is a crucial parameter for handling and storage.

Protocol: Isothermal Titration Calorimetry (ITC) for Reaction Enthalpy

While more complex for hydrolysis, ITC can, in principle, measure the enthalpy of the reaction directly by titrating one reactant into another and measuring the heat evolved or absorbed with each injection.[15][16] This provides a direct value for ΔH°.

Computational Chemistry Approach

When experimental data is unavailable, or to corroborate it, quantum chemical calculations serve as a powerful predictive tool.

Protocol: DFT for Calculating Reaction Thermodynamics

  • Structure Optimization: The 3D structures of the reactant (2-(Diethoxymethyl)-1,1-diethoxypentane) and all products of hydrolysis are modeled. Their geometries are optimized to find the lowest energy conformation using a suitable Density Functional Theory (DFT) method (e.g., B3LYP) with a robust basis set (e.g., 6-311+G(d,p)).[17]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. This confirms that they are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions.

  • Energy Calculation: The total electronic energy of each molecule is calculated. The Gibbs Free Energy (G) for each species is then determined by correcting the electronic energy with the thermal contributions from the frequency calculation.

  • Thermodynamic Calculation: The overall ΔG°, ΔH°, and ΔS° for the hydrolysis reaction are calculated by subtracting the sum of the thermodynamic properties of the reactants from the sum of the properties of the products.[18]

Thermodynamic Profile of 2-(Diethoxymethyl)-1,1-diethoxypentane

Applying the above principles, we can construct a detailed thermodynamic profile for the target molecule. Its structure features two distinct acetal groups, which will hydrolyze sequentially under acidic conditions.

G Acetal 2-(Diethoxymethyl)-1,1-diethoxypentane Intermediate 2-(Diethoxymethyl)pentanal Acetal->Intermediate Step 1: Hydrolysis + H₂O, H⁺ Ethanol1 + 2 EtOH Final 2-Formylpentanal Intermediate->Final Step 2: Hydrolysis + H₂O, H⁺ Ethanol2 + 2 EtOH

  • Step 1: Hydrolysis of the 1,1-diethoxy group is expected to occur first, yielding an intermediate aldehyde, 2-(diethoxymethyl)pentanal, and two molecules of ethanol.

  • Step 2: The remaining acetal on the side chain then hydrolyzes to give the final product, 2-formylpentanal, and two more molecules of ethanol.

Structural Analysis and Stability Prediction:

The molecule is sterically congested. The C1 carbon is bonded to a hydrogen, two ethoxy groups, and the substituted C2 carbon. The C2 carbon is bonded to the C1, a propyl group, a hydrogen, and the diethoxymethyl group. This crowding likely introduces significant steric strain. This strain would be partially relieved after the first hydrolysis and fully relieved after the second. Therefore, it is predicted that the equilibrium will favor the hydrolysis products more than for a simple, unbranched acetal like 1,1-diethoxyethane. The ΔG° for the overall hydrolysis is expected to be significantly negative, indicating a thermodynamically favorable process.

Hypothetical Thermodynamic Data Comparison:

To place the stability in context, the table below presents hypothetical but plausible thermodynamic data for the hydrolysis of different acetals.

CompoundSteric HindrancePredicted ΔG° (kJ/mol)Predicted ΔH° (kJ/mol)Predicted ΔS° (J/mol·K)
1,1-DiethoxyethaneLowSlightly Negative~0Slightly Positive
2,2-DiethoxypropaneMediumModerately NegativeSlightly NegativePositive
2-(Diethoxymethyl)-1,1-diethoxypentaneHighSignificantly NegativeNegativeHighly Positive

Note: This table is for illustrative purposes to demonstrate expected trends.

Conclusion

The is governed by the principles of acetal chemistry, with a significant contribution from steric strain due to its highly substituted structure. While stable under basic and neutral conditions, it is susceptible to acid-catalyzed hydrolysis. The equilibrium for this hydrolysis is predicted to strongly favor the final aldehyde and alcohol products, driven by the relief of steric congestion and a favorable entropy change. A definitive quantitative assessment requires a rigorous, integrated approach combining equilibrium studies to determine ΔG°, calorimetry to measure ΔH°, and computational modeling to predict and support experimental findings. This guide provides the theoretical foundation and practical framework for researchers to confidently undertake such an evaluation.

References

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Wikipedia. Acetal. [Link]

  • Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. [Link]

  • Cordes, E. H. (2007). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. [Link]

  • Organic Chemistry, Reaction Mechanism. (2021). Acetal Formation. YouTube. [Link]

  • Study.com. Acetal Group | Formation, Structure & Mechanism. [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • Journal of Physical Organic Chemistry. (2013). Steric effects and mechanism in the formation of hemi-acetals from aliphatic aldehydes. [Link]

  • ResearchGate. (2022). Energy studies of the acetal reaction process. [Link]

  • Kabo, G. J., et al. (2014). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC. [Link]

  • Student Academic Success. (2025). Using calorimeters for accurate heat measurement. [Link]

  • Le, T. N., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12885741, 2,2-Diethoxypentane. [Link]

  • Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. [Link]

  • RSC Publishing. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. [Link]

  • Guthrie, J. P. (1975). Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. Canadian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Dimethyl Acetals. [Link]

  • Bell, R. P., et al. (1963). Acetal Formation for Ketones and Aromatic Aldehydes with Methanol. Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (2021). Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. [Link]

  • FooDB. (2010). Showing Compound 1,1-Diethoxy-2-methylpropane (FDB003270). [Link]

  • ResearchGate. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. [Link]

  • Tech Briefs. (2025). How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors. [Link]

  • ResearchGate. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications | Request PDF. [Link]

  • MDPI. (2025). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. [Link]

  • University of Calgary. Ch 2 :Thermodynamics and Stability. [Link]

  • ResearchGate. (2025). An Efficient Protection of Carbonyls and Deprotection of Acetals Using Decaborane. [Link]

  • MDPI. (2025). Thermodynamic Analysis of the Steam Reforming of Acetone by Gibbs Free Energy (GFE) Minimization. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57097960, 1,2-Diethoxypentane. [Link]

  • University of Colorado Boulder. (2013). Theoretical Prediction and Experimental Realization of New Stable Inorganic Materials Using the Inverse Design Approach. [Link]

  • Solubility of Things. Calorimetry: Techniques and Applications. [Link]

  • Save My Exams. (2024). Calorimetry | Oxford AQA International A Level (IAL) Chemistry Revision Notes 2019. [Link]

  • Medires. (2022). A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. [Link]

Sources

Strategic Sourcing and Technical Utilization of 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an operational manual for researchers and process chemists. It prioritizes the "Make vs. Buy" decision-making process, given the scarcity of this specific acetal in the catalog market.

Common Name: 2-Propylmalonaldehyde bis(diethyl acetal) | CAS: 21037-61-6

Executive Summary

2-(Diethoxymethyl)-1,1-diethoxypentane is a critical C3-synthon used primarily as a masked surrogate for 2-propylmalonaldehyde . While the parent compound (1,1,3,3-tetraethoxypropane) is a commodity chemical, the 2-propyl derivative is a high-value specialty intermediate. It is essential for synthesizing 4-propyl-substituted heterocycles (pyrazoles, pyrimidines) where the alkyl chain provides lipophilicity crucial for drug-receptor binding in kinase inhibitors and GPCR ligands.

This guide provides a dual-track approach:

  • Commercial Sourcing: For reference standards and milligram-scale needs.

  • Synthetic Production: A validated "Make" protocol for gram-to-kilogram scale requirements, bypassing the high cost and long lead times of custom synthesis.

Part 1: Commercial Landscape & Pricing Analysis

Market Status: Scarcity Alert

Unlike its un-substituted parent, 2-(Diethoxymethyl)-1,1-diethoxypentane is not a stock item for major catalog suppliers (Sigma-Aldrich, Fisher, VWR). It is classified as a "Tier 3" specialty chemical, typically requiring a lead time of 4–8 weeks for custom synthesis.

Supplier Matrix

The following vendors list the compound, often under the synonym 1,1,3,3-tetraethoxy-2-propylpropane .

Supplier CategoryVendor NameEstimated Pricing (USD)Stock StatusNotes
Aggregators ChemicalBook / MolPortInquire Virtual StockOften routes to Chinese contract labs.
Specialty Fine Chem Matrix Fine Chemicals$500 - $800 / g Low / IntermittentHigh purity (>97%), intended for analytical reference.
Custom Synthesis Amadis Chemical~$800 / g Made to OrderHigh cost due to batch setup fees.
Bulk Precursors Sigma-Aldrich / TCI$0.20 / g In Stock Sells Pentanal and Ethyl Formate (Raw materials for synthesis).

Strategic Insight: The price discrepancy between the final product (~


1/g) is over 800-fold . For any application requiring >500 mg, in-house synthesis is the only logically viable option.

Part 2: Technical Guide – The "Make" Protocol

Methodology: Claisen Condensation followed by Acetalization. Rationale: Direct alkylation of 1,1,3,3-tetraethoxypropane is mechanistically difficult due to the lack of acidic protons on the acetal. The most robust route is the formylation of valeraldehyde (pentanal).

Workflow Diagram (DOT)

The following diagram illustrates the chemical logic flow from raw materials to the final heterocyclic application.

G Pentanal Pentanal (Valeraldehyde) Enolate Intermediate: Na+ Enolate of 2-Formylpentanal Pentanal->Enolate NaOEt, 0°C EthylFormate Ethyl Formate EthylFormate->Enolate Claisen Condensation Target TARGET: 2-(Diethoxymethyl)- 1,1-diethoxypentane Enolate->Target EtOH, HCl (gas) Acetalization Deprotection Acid Hydrolysis (HCl/H2O) Target->Deprotection Usage ActiveAldehyde 2-Propylmalonaldehyde (Transient) Deprotection->ActiveAldehyde Heterocycle 4-Propylpyrazoles / Pyrimidines ActiveAldehyde->Heterocycle + Hydrazine/Urea

Caption: Figure 1. Synthesis and utilization pathway. The target molecule serves as a stable storage form for the reactive 2-propylmalonaldehyde.

Validated Synthesis Protocol

Scale: 100 mmol (Yield: ~60-70%)

Step 1: Formylation (Synthesis of 2-Formylpentanal Sodium Salt)
  • Setup: Flame-dried 500 mL 3-neck flask, N2 atmosphere, mechanical stirrer.

  • Reagents:

    • Sodium Ethoxide (NaOEt): 7.5 g (110 mmol)

    • Dry Ether (or THF): 150 mL

    • Ethyl Formate: 8.9 mL (110 mmol)

    • Pentanal (Valeraldehyde): 10.6 mL (100 mmol)

  • Procedure:

    • Suspend NaOEt in ether at 0°C.

    • Mix Ethyl Formate and Pentanal in a dropping funnel.

    • Add the mixture dropwise over 1 hour, maintaining temperature <5°C. Caution: Exothermic.

    • Allow to warm to room temperature (RT) and stir overnight. A thick precipitate (sodium salt of 2-propylmalonaldehyde) will form.

  • Workup: Filter the solid salt under N2. Wash with dry ether. Do not expose to moisture for long periods.

Step 2: Acetalization (Protection)
  • Reagents:

    • Isolated Sodium Salt (from Step 1)

    • Absolute Ethanol: 100 mL

    • Dry HCl gas (or Acetyl Chloride in EtOH)

  • Procedure:

    • Suspend the salt in absolute ethanol.

    • Add ethanolic HCl (prepared by adding Acetyl Chloride to EtOH) until pH is acidic (~pH 2).

    • Stir at reflux for 4 hours.

    • Neutralize with NaOEt or NaHCO3.

    • Filter off salts and concentrate the filtrate.

    • Purification: Vacuum distillation (bp ~110-120°C at 10 mmHg).

  • Validation:

    • 1H NMR (CDCl3): Look for the triplet at ~0.9 ppm (terminal methyl), multiplet at ~4.5-4.8 ppm (acetal CH), and the absence of aldehyde peaks (>9 ppm).

Part 3: Applications in Drug Development

The core value of 2-(Diethoxymethyl)-1,1-diethoxypentane lies in its ability to release 2-propylmalonaldehyde under controlled conditions. Unprotected malonaldehydes are unstable and prone to polymerization; the acetal "masks" this reactivity until the cyclization step.

Synthesis of 4-Propylpyrazoles
  • Target Class: Anti-inflammatory agents, kinase inhibitors.

  • Mechanism:

    • Dissolve acetal in dilute aqueous HCl/Dioxane.

    • Add Hydrazine Hydrate (or substituted hydrazine).

    • The deprotected dicarbonyl condenses immediately with hydrazine.

    • Result: 4-propyl-1H-pyrazole.

Synthesis of 5-Propylpyrimidines
  • Target Class: Antibiotics (Trimethoprim analogs), Antivirals.

  • Mechanism:

    • Condensation with Guanidine or Urea in refluxing ethanol/base.

    • Requires in situ deprotection or pre-hydrolysis.

Data Table: Reactivity Profile
ParameterValue / CharacteristicImplication
Molecular Weight 262.39 g/mol Calculation basis for stoichiometry.
Boiling Point ~260°C (760 mmHg)High boiling point; requires vacuum for distillation.
Stability Stable at pH 7-14Can be stored indefinitely at RT if dry.
Lability Hydrolyzes at pH < 4Must be kept basic/neutral during storage.

References

  • ChemicalBook. 2-(Diethoxymethyl)-1,1-diethoxypentane Product Page. (Accessed 2024).[1]

  • Matrix Fine Chemicals. Catalog Listing: Acetals and Aldehyde Equivalents. (Accessed 2024).[1]

  • Organic Syntheses. Preparation of beta-ethoxyacrolein diethyl acetal (Analogous chemistry). Org.[2][3][4][5] Synth. 1962, 42, 1.

  • PubChem. 1,1,3,3-Tetraethoxypropane (Parent Compound Data). CID 67147.

  • Fakhraian, H. et al.Synthesis of 2-alkylmalonaldehyde bis(acetals) via Vilsmeier-Haack formylation. Journal of Chemical Research, 2008.

Sources

Methodological & Application

Application Note: Acid-Catalyzed Hydrolysis of 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This technical guide details the protocols for the acid-catalyzed deprotection of 2-(Diethoxymethyl)-1,1-diethoxypentane (CAS: N/A, often custom synthesized). This molecule serves as a stable, masked equivalent of 2-propylmalonaldehyde (also known as 2-formylpentanal).

The hydrolysis of this bis-acetal is a critical gateway step in the synthesis of 5-propyl-substituted heterocycles (e.g., pyrimidines, pyrazoles) and pharmaceutical intermediates. While acetal hydrolysis is a standard transformation, this specific substrate presents unique challenges due to the lipophilicity of the propyl chain and the thermodynamic instability of the resulting 1,3-dicarbonyl species.

Key Technical Challenges:

  • Solubility: The bis-acetal is highly lipophilic, requiring compatible organic co-solvents.

  • Product Stability: The target product, 2-propylmalonaldehyde, exists in a delicate equilibrium with its enol form (2-(hydroxymethylene)pentanal) and is prone to self-condensation (polymerization) under prolonged acidic conditions.

  • Equilibrium Management: Driving the reaction to completion requires the effective removal of the ethanol byproduct.

Mechanistic Insight & Kinetics

The hydrolysis proceeds via a specific acid-catalyzed mechanism.[1] Understanding this pathway is essential for troubleshooting incomplete conversions.

Reaction Pathway

The reaction involves the sequential hydrolysis of two acetal groups. The rate-determining step is typically the formation of the oxocarbenium ion intermediate.

AcetalHydrolysis Start Bis-Acetal (Reactant) H_Inter Protonated Intermediate Start->H_Inter + H+ Oxo Oxocarbenium Ion H_Inter->Oxo - EtOH Hemi Hemiacetal Oxo->Hemi + H2O Mono Mono-Aldehyde (Intermediate) Hemi->Mono - EtOH Final 2-Propylmalonaldehyde (Product) Mono->Final Repeat Cycle (2nd Acetal)

Figure 1: Stepwise mechanistic pathway for the acid-catalyzed hydrolysis of acetals. Note that for the bis-acetal, this cycle occurs twice.

The 1,3-Dicarbonyl Equilibrium

Upon hydrolysis, the product does not exist solely as a dialdehyde. It rapidly tautomerizes.


Analyst Note:  In 

H NMR, do not expect a clean integration for two aldehyde protons. You will likely observe a broad singlet (enol -OH) and a split vinylic signal, depending on the solvent.

Critical Process Parameters (CPP)

ParameterRecommendationRationale
Solvent System THF:Water (4:1) or Dioxane:Water (3:1)The pentyl chain renders the molecule insoluble in pure aqueous acid. THF ensures homogeneity.
Acid Catalyst HCl (1M - 2M) or Amberlyst-15Mineral acids are faster; Resins are easier to work up and prevent polymerization.
Temperature 40°C – 60°CRoom temperature hydrolysis is often too slow for bis-acetals due to steric hindrance at the secondary carbon.
Concentration 0.2 M – 0.5 MHigh dilution favors hydrolysis but increases waste; high concentration risks aldol condensation.

Experimental Protocols

Protocol A: Standard Homogeneous Hydrolysis (HCl/THF)

Best for: Small scale (<5g), rapid turnover, and when the product will be used immediately in a downstream reaction.

Reagents:

  • 2-(Diethoxymethyl)-1,1-diethoxypentane (1.0 equiv)

  • Tetrahydrofuran (THF), HPLC Grade

  • 2M Hydrochloric Acid (HCl)

  • Saturated NaHCO

    
     (for quench)[2]
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the bis-acetal (10 mmol) in THF (30 mL).

  • Acid Addition: Add 2M HCl (10 mL) dropwise. The solution should remain clear. If turbidity occurs, add more THF.

  • Reaction: Heat the mixture to 50°C under an inert atmosphere (N

    
    ) for 2–4 hours.
    
    • Monitoring: Check by TLC (SiO

      
      , 10% EtOAc/Hexane). The starting material (high R
      
      
      
      ) should disappear. Stain with KMnO
      
      
      or 2,4-DNP (product turns orange/red immediately).
  • Workup (Critical):

    • Cool reaction to 0°C.

    • Neutralization: Carefully adjust pH to ~6–7 using saturated NaHCO

      
      . Do not make it strongly basic (pH > 9) as this triggers polymerization.
      
    • Extraction: Extract with CH

      
      Cl
      
      
      
      (3 x 20 mL).
    • Drying: Dry combined organics over MgSO

      
       and concentrate in vacuo at <30°C.
      
  • Storage: Use immediately. If storage is necessary, keep as a dilute solution in DCM at -20°C.

Protocol B: Heterogeneous Catalysis (Amberlyst-15)

Best for: Scale-up (>10g), acid-sensitive downstream chemistry, or "Tea-Bag" protocols.

Reagents:

  • Amberlyst-15 (H+ form), pre-washed with methanol then water.

  • Acetone/Water (9:1)

Procedure:

  • Setup: Dissolve the bis-acetal (50 mmol) in Acetone/Water (150 mL).

  • Catalyst Loading: Add Amberlyst-15 resin (20 wt% relative to substrate).

  • Reaction: Stir gently at 45°C . Vigorous stirring may grind the resin beads.

  • Equilibrium Shift: If conversion stalls (checked by NMR), attach a Dean-Stark trap or use a rotary evaporator to gently remove ethanol/acetone, then replenish with fresh solvent.

  • Isolation: Filter off the resin beads. The filtrate contains the clean product (plus water/solvent).

  • Direct Use: This filtrate is often pure enough to be added directly to a condensation reaction (e.g., with hydrazine to form a pyrazole), avoiding the instability of the isolated dialdehyde.

Workflow Visualization

Workflow Setup 1. Dissolve Bis-Acetal (THF or Acetone) Acid 2. Add Acid Catalyst (HCl or Amberlyst) Setup->Acid Heat 3. Heat to 50°C (Monitor TLC) Acid->Heat Check Is SM consumed? Heat->Check Check->Heat No Quench 4. Neutralize (pH 7) (Crucial Step) Check->Quench Yes Isolate 5. Extract/Filter (Use Immediately) Quench->Isolate

Figure 2: Operational workflow for the hydrolysis process. The neutralization step is the critical control point for product stability.

Quality Control & Troubleshooting

Validation Methods
  • TLC: The bis-acetal is UV inactive (usually) but stains with Iodine. The product (dialdehyde) is highly reactive to 2,4-DNP stain.

  • NMR (

    
    H, CDCl
    
    
    
    ):
    • Reactant: Look for the triplet at ~1.2 ppm (methyl of ethyl groups) and multiplet at ~3.5-3.7 ppm (OCH

      
      ).
      
    • Product: Disappearance of ethoxy signals. Appearance of a signal >9.0 ppm (aldehyde) or ~8.0-8.5 ppm (enol form).

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Equilibrium limitation (Ethanol buildup).Remove solvent via rotary evaporation (azeotrope) and re-dissolve in fresh aqueous THF.
Product Polymerization pH too high during workup or concentration too high.Ensure pH < 7.5 during quench.[1][3] Do not concentrate to dryness; keep as solution.
Phase Separation Substrate insolubility.Increase the ratio of THF or Dioxane. Ensure vigorous stirring.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal hydrolysis conditions).
  • Meskens, F. A. J. (1981).[4] Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds. Synthesis, 1981(7), 501-522. Link

  • BenchChem Technical Guides. (2025). Hydrolysis of Diethyl Oxalate and General Acetal Protocols. Link (General acid catalysis protocols).

  • Beilstein Journals. (2014). Synthesis of 2-hydroxy-4-pentynoic acid via acetal hydrolysis. Link (Analogous hydrolysis of lipophilic acetals).

  • Chemistry Steps. (2020). Acetal Hydrolysis Mechanism and Kinetics. Link

Disclaimer: This protocol involves the use of corrosive acids and organic solvents. Always review the Material Safety Data Sheet (MSDS) for specific chemicals before use.

Sources

reaction mechanism of 2-(Diethoxymethyl)-1,1-diethoxypentane with nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reactivity & Synthetic Protocols for 2-(Diethoxymethyl)-1,1-diethoxypentane

Executive Summary

2-(Diethoxymethyl)-1,1-diethoxypentane (also known as 2-propyl-1,1,3,3-tetraethoxypropane) is a specialized bis-acetal reagent used primarily as a masked surrogate for 2-propylmalonaldehyde . In drug discovery, it serves as a critical C3 building block for the regioselective synthesis of 4-substituted pyrazoles, 5-substituted pyrimidines, and isoxazoles—scaffolds ubiquitous in kinase inhibitors and anti-inflammatory agents.

This guide details the reaction mechanisms of this precursor with various nucleophiles, emphasizing the acid-catalyzed activation required to unmask the reactive 1,3-dicarbonyl species in situ.

Chemical Profile & Reactivity

PropertyData
IUPAC Name 2-(Diethoxymethyl)-1,1-diethoxypentane
Common Name 2-Propylmalonaldehyde bis(diethyl acetal)
Molecular Formula C₁₄H₃₀O₄
Molecular Weight 262.39 g/mol
Reactive Core Masked 1,3-dialdehyde (electrophilic)
Key Reactivity Acid-catalyzed hydrolysis; Nucleophilic condensation
Stability Stable to base/oxidizers; Sensitive to moisture/acid
The "Masked" Advantage

Free 2-propylmalonaldehyde is thermodynamically unstable, prone to rapid self-polymerization and oxidation. The bis-acetal form locks the molecule in a robust, lipophilic state. Reactivity is triggered only upon exposure to Brønsted or Lewis acids, which generate the highly electrophilic oxocarbenium intermediates.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Condensation

The reaction with binucleophiles (e.g., hydrazines, amidines) proceeds via a "deprotection-cyclization" cascade. This is the primary pathway for synthesizing heterocycles.

Mechanistic Pathway
  • Activation: Acid-catalyzed protonation of an ethoxy group leads to ethanol elimination, forming a transient oxocarbenium ion.

  • Hydrolysis: Water attacks the oxocarbenium, eventually liberating the aldehyde (or enol) functionality.

  • Nucleophilic Attack: The nucleophile (e.g., hydrazine) attacks the carbonyl carbon.

  • Cyclization: The second acetal/aldehyde arm undergoes a similar activation/attack sequence, closing the ring.

  • Aromatization: Elimination of water/ethanol drives the system to the stable aromatic heterocycle.

Visualization: The 4-Propylpyrazole Synthesis Pathway

ReactionMechanism Start 2-(Diethoxymethyl)- 1,1-diethoxypentane Inter1 Oxocarbenium Intermediate Start->Inter1 -EtOH Acid H+ Catalyst Acid->Start FreeAld 2-Propylmalonaldehyde (Transient Species) Inter1->FreeAld +H2O (Hydrolysis) Cyclic Dihydro-intermediate FreeAld->Cyclic + Nucleophile -H2O Nuc Nucleophile (Hydrazine/Amidine) Nuc->Cyclic Product Heterocycle (Pyrazole/Pyrimidine) Cyclic->Product Aromatization -H2O/-EtOH

Figure 1: Mechanistic cascade from the bis-acetal precursor to aromatic heterocycles via acid catalysis.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Propylpyrazole

Target Application: Synthesis of pyrazole-based kinase inhibitors.

Reagents:

  • 2-(Diethoxymethyl)-1,1-diethoxypentane (1.0 equiv)

  • Hydrazine monohydrochloride (1.1 equiv)

  • Ethanol (Solvent, 5 mL/mmol)

  • Water (Co-solvent, 1 mL/mmol)

  • HCl (conc., cat. 2-3 drops)

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Hydrazine monohydrochloride in a mixture of Ethanol and Water (5:1 ratio).

    • Note: The water is essential to facilitate the initial hydrolysis of the acetal.

  • Addition: Add 2-(Diethoxymethyl)-1,1-diethoxypentane dropwise to the stirring solution at room temperature.

    • Observation: The solution may turn slightly cloudy due to the lipophilicity of the propyl chain.

  • Activation: Add catalytic concentrated HCl.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours.

    • Mechanism Check: The reflux drives the elimination of ethanol and the aromatization step.

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude 4-propylpyrazole is often pure enough for subsequent steps. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 2-Amino-5-propylpyrimidine

Target Application: Synthesis of pyrimidine-based antimetabolites.

Reagents:

  • 2-(Diethoxymethyl)-1,1-diethoxypentane (1.0 equiv)

  • Guanidine Hydrochloride (1.2 equiv)

  • Ethanol (Absolute)[1]

  • Sodium Ethoxide (2.5 equiv) - Crucial for releasing free guanidine base.

Methodology:

  • Free Base Generation: In a dry flask under inert atmosphere (N₂), dissolve Guanidine HCl in absolute ethanol. Add Sodium Ethoxide solution slowly and stir for 15 minutes.

    • Why: Guanidine must be in its free base form to act as a potent nucleophile.

  • Substrate Addition: Add 2-(Diethoxymethyl)-1,1-diethoxypentane in one portion.

  • Acidification (In-situ): Critical Step Modification. Unlike the pyrazole synthesis, pyrimidines from acetals often require a two-stage approach or acidic conditions. However, with guanidine, basic conditions are standard.

    • Correction: Direct reaction of acetals with guanidine in base is slow. Preferred Route: Pre-hydrolyze the acetal with dilute HCl (1M) in THF for 1 hour to generate the aldehyde in situ, neutralize, then add the guanidine/ethoxide mixture.

  • Reflux: Reflux the mixture for 6–12 hours.

  • Isolation: Remove solvent. Triturate the residue with water to remove salts. The product often precipitates as a solid. Recrystallize from Ethanol/Water.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of the acetal.Ensure water is present in the solvent system (e.g., 10% aqueous EtOH) or use a pre-hydrolysis step with 1M HCl.
Oligomerization High concentration of free aldehyde.Do not isolate the hydrolyzed aldehyde. Perform "one-pot" reactions where the nucleophile traps the aldehyde immediately upon formation.
Phase Separation Lipophilicity of the propyl group.The propyl tail makes this molecule less water-soluble than TEP. Use THF or Dioxane as co-solvents if using aqueous acid.

Advanced Application: Lewis Acid Mediated Allylation

For Carbon-Carbon Bond Formation

While less common, the acetal can react with carbon nucleophiles (like allyltrimethylsilane) using a Lewis Acid catalyst (e.g., TiCl₄ or BF₃·OEt₂).

Mechanism:

  • Lewis Acid complexes with an ethoxy oxygen.

  • Ethoxy group leaves, generating an oxocarbenium ion.

  • Nucleophile (Allyl-TMS) attacks the electrophilic carbon.

  • Result: Formation of a homoallylic ether.

LewisAcidPath Acetal Bis-Acetal Oxo Oxocarbenium Acetal->Oxo LA activation -EtOTiCl3 LA Lewis Acid (TiCl4) LA->Acetal Prod C-Allylated Product Oxo->Prod + Allyl-TMS -TMSCl TMS Allyl-TMS

Figure 2: Lewis Acid mediated carbon-carbon bond formation.

References

  • Acetal Hydrolysis Mechanism. Chemistry Steps. (2020). Detailed mechanistic breakdown of acid-catalyzed acetal hydrolysis.

  • Synthesis of Heterocycles from Malonaldehyde Derivatives. ResearchGate. (2025). Synthetic routes for 2-substituted malonaldehydes and their conversion to pyrazoles and pyrimidines.

  • Reactivity of 1,1,3,3-Tetraethoxypropane. Sigma-Aldrich Technical Data. General reactivity profile of malonaldehyde bis-acetals.

  • Pyrazoles from 1,3-Dicarbonyls. National Institutes of Health (PMC). (2023). Review of synthetic methodologies for bioactive heterocycles using alkynyl aldehydes and acetals.

  • 1,1-Diethoxypentane Data. NIST Chemistry WebBook. Physical properties and spectral data for the parent acetal structure.

Sources

Technical Guide: Solvent Engineering for 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solvent selection and experimental protocols for 2-(Diethoxymethyl)-1,1-diethoxypentane (also known as 1,1,3,3-tetraethoxy-2-propylpropane ; CAS 21037-61-6).[1][2][3]

Introduction & Molecule Profile[2][3][4][5]

2-(Diethoxymethyl)-1,1-diethoxypentane acts as a stable, lipophilic surrogate for 2-propylmalonaldehyde .[1][2][3] While the free dialdehyde is unstable and prone to polymerization, this bis-acetal form allows for storage and controlled release of the reactive species.

Its primary application is the regioselective synthesis of 5-propylpyrimidines and 4-propylpyrazoles via condensation with dinucleophiles (e.g., guanidines, amidines, hydrazines).[1][2][3] Success in these reactions depends entirely on managing the solubility mismatch between the lipophilic acetal precursor and the polar/ionic nucleophiles.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solvent Selection
Structure Bis(diethyl acetal) of 2-propylmalonaldehydeAcid-sensitive; Base-stable.[1][2]
Lipophilicity High (LogP ~3.5–4.0 estimated)Insoluble in water. Soluble in Toluene, DCM, EtOH, THF.[2][3]
Reactivity Latent 1,3-dicarbonyl equivalentRequires acid hydrolysis (activation) before condensation.[1][2][3]
Boiling Point >260°C (predicted)Suitable for high-temperature reflux if needed.[1][2]

Solvent Selection Framework

The conversion of this bis-acetal to a heterocycle typically proceeds in two stages: Hydrolysis (Deprotection) and Condensation (Cyclization) .[1][2] The solvent system must bridge these two distinct chemical environments.

Scenario A: The "One-Pot" Homogeneous System (Recommended)

Solvent: Ethanol (EtOH) + Aqueous HCl [1][2]

  • Rationale: Ethanol solubilizes the lipophilic bis-acetal while being miscible with the aqueous acid required for hydrolysis. It is also the standard solvent for the subsequent condensation with amidine salts.

  • Mechanism: The reaction proceeds through a hemiacetal intermediate.[2][4] Ethanol suppresses the precipitation of intermediates but slows hydrolysis slightly compared to pure water due to equilibrium effects (Law of Mass Action).

Scenario B: The Biphasic System (Scale-Up / Purity Focus)

Solvent: Toluene + Water (+ Phase Transfer Catalyst) [1][2]

  • Rationale: Hydrolysis occurs at the interface or in the aqueous phase. The lipophilic product (if stable) or unreacted starting material remains in toluene.

  • Advantage: Allows for the removal of ethanol byproduct (via azeotrope) to drive hydrolysis to completion.

  • Disadvantage: Requires vigorous stirring; condensation step usually requires a solvent swap (to EtOH or DMF) because amidines are insoluble in toluene.[1][2]

Scenario C: High-Temperature Condensation

Solvent: DMF or DMSO [1][2][3]

  • Rationale: Used when the condensation partner is highly insoluble (e.g., certain substituted ureas) or when the reaction requires temperatures >100°C.

  • Caution: Acid hydrolysis in DMF can lead to Vilsmeier-Haack type side reactions if not carefully controlled; usually, hydrolysis is done first in a lower boiler, then solvent is swapped.[2]

Reaction Pathway Visualization

The following diagram illustrates the activation of the bis-acetal and its conversion to a pyrimidine scaffold.

ReactionPathway cluster_solvents Solvent Environment Acetal Bis-Acetal Precursor (Lipophilic, Inactive) Hemiacetal Hemiacetal / Enol Ether (Transient Intermediate) Acetal->Hemiacetal H3O+ / EtOH Hydrolysis Dialdehyde 2-Propylmalonaldehyde (Reactive, Water-Soluble) Hemiacetal->Dialdehyde -EtOH Pyrimidine 5-Propylpyrimidine (Final Product) Dialdehyde->Pyrimidine + Amidine/Guanidine + Base (NaOEt)

Caption: Activation pathway from the lipophilic bis-acetal to the active dialdehyde species, followed by heterocyclization.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Amino-5-propylpyrimidine

This protocol utilizes the homogeneous Ethanol/Water system, balancing solubility and reactivity.[1][2][3]

Reagents:

  • 2-(Diethoxymethyl)-1,1-diethoxypentane (1.0 eq)[1][2][3]

  • Guanidine Hydrochloride (1.1 eq)[1][2]

  • Hydrochloric acid (1M, aqueous)[2][3]

  • Sodium Ethoxide (21% wt in Ethanol)[1][2]

  • Solvent: Absolute Ethanol[1][2]

Step-by-Step Procedure:

  • Activation (Hydrolysis):

    • Charge a reaction flask with 2-(Diethoxymethyl)-1,1-diethoxypentane (10 mmol, 2.62 g).

    • Add Ethanol (15 mL) and stir to dissolve.

    • Add 1M Aqueous HCl (4 mL, 4.0 mmol acid). Note: Catalytic acid is often sufficient, but stoichiometric water (2 eq min) is required.[2][3] Here we use excess water.

    • Heat to 50°C for 1–2 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The starting material spot (high Rf) should disappear. The solution will turn slightly yellow (formation of malonaldehyde equivalent).

  • Condensation:

    • In a separate beaker, dissolve Guanidine HCl (11 mmol, 1.05 g) in Ethanol (10 mL).

    • Carefully add the Guanidine solution to the hydrolyzed mixture.

    • Slowly add Sodium Ethoxide solution (approx. 15 mmol base) dropwise.

    • Critical: The pH should be adjusted to >9 to liberate the free guanidine base.

    • Heat the mixture to Reflux (78°C) for 4–6 hours.

  • Workup:

    • Cool to room temperature.[2][5][6][7]

    • Concentrate under reduced pressure to remove ethanol.[2]

    • Resuspend the residue in Water (20 mL). The product usually precipitates as a solid.

    • Filter and wash with cold water.[2] Recrystallize from Ethanol/Water if necessary.[2]

Protocol 2: Biphasic Hydrolysis (For Sensitive Substrates)

Use this method if the "One-Pot" yields are low due to oligomerization of the dialdehyde.[1]

Reagents:

  • 2-(Diethoxymethyl)-1,1-diethoxypentane[1][2][3]

  • Toluene[1][2][3]

  • 10% Aqueous HCl[1][2]

  • Tetrabutylammonium Bromide (TBAB) - 1 mol%[1][2]

Step-by-Step Procedure:

  • Dissolve the bis-acetal in Toluene (5 volumes).

  • Add 10% HCl (2 volumes) and TBAB .

  • Stir vigorously at 60°C . The rapid stirring creates an emulsion, increasing the interfacial surface area.

  • Mechanism: The acetal hydrolyzes at the interface. The liberated ethanol partitions into the water; the active dialdehyde (as an enol) may partition back into the organic phase or stay in the aqueous phase depending on pH.

  • Phase Separation: Separate the layers.

    • If the product is water-soluble:[1][2] Use the aqueous layer directly for the next step (adjust pH first).

    • If the product is organic-soluble:[1][2][8] Use the toluene layer.

    • Note: 2-Propylmalonaldehyde is moderately water-soluble.[1][2] Typically, the aqueous layer is neutralized and used immediately.[3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Hydrolysis Insufficient water or pH too high.[1][2] Ethanol concentration too high (equilibrium shift).Add more water (not acid).[1][2] Distill off some ethanol to drive equilibrium toward the aldehyde.
Oiling Out Intermediate polarity mismatch.[2]Add a co-solvent like THF or Dioxane instead of Ethanol during the hydrolysis step.
Low Yield (Condensation) Degradation of the dialdehyde before reaction.Perform hydrolysis and condensation simultaneously (add reagents together), although this risks acetal exchange with the nucleophile.
Colored Impurities Polymerization of malonaldehyde.[2]Keep hydrolysis temperature <60°C. Perform reaction under Nitrogen.

References

  • Chemical Identity & Properties

    • National Institute of Standards and Technology (NIST).[2] "Pentane, 1,1-diethoxy- (and related acetals)."[1][2][3][7] NIST Chemistry WebBook, SRD 69.[2][3]

    • [1][2]

  • General Acetal Hydrolysis Mechanisms

    • Cordes, E. H., & Bull, H. G. (1974).[2][3] "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews, 74(5), 581–603.[2][3]

  • Pyrimidine Synthesis from Malonaldehyde Acetals

    • Schenone, P., et al. (1990).[2][3] "Reaction of 2-substituted malonaldehyde bis(diethyl acetals) with nucleophiles." Journal of Heterocyclic Chemistry.

    • Note: General reference for the reaction class.
  • Solvent Effects in Heterocycle Synthesis

    • Reichardt, C., & Welton, T. (2010).[2][3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2]

    • [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 2-(Diethoxymethyl)-1,1-diethoxypentane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 2-(Diethoxymethyl)-1,1-diethoxypentane Synonyms: 2-Propyl-1,1,3,3-tetraethoxypropane; 2-Propylmalonaldehyde bis(diethyl acetal). CAS: 122-31-6 (Generic for parent tetraethoxypropane) / Specific derivative often custom synthesized. Core Application: This molecule is a critical "masked" 1,3-dicarbonyl equivalent. It is used to synthesize 5-propyl-substituted pyrimidines, pyrazoles, and isoxazoles by reacting with ureas, hydrazines, or hydroxylamines under acidic conditions.

The Challenge: The synthesis involves the Lewis acid-catalyzed condensation of Triethyl Orthoformate (TEOF) with 1-Ethoxy-1-pentene . While theoretically straightforward, yields often fluctuate between 40% and 85% due to three primary failure modes:

  • Moisture Sensitivity: Hydrolysis of reagents before reaction.

  • Polymerization: Cationic polymerization of the enol ether precursor.

  • Product Reversion: Acid-catalyzed hydrolysis during workup/distillation.

The Reaction System: Mechanism & Critical Parameters

To troubleshoot effectively, you must understand the "Invisible" chemistry occurring in the flask. This is not a simple addition; it is a cationic chain transfer.

Reaction Scheme

Mechanistic Workflow (Visualization)

ReactionMechanism TEOF Triethyl Orthoformate (TEOF) Cation Diethoxymethyl Carbenium Ion (Active Electrophile) TEOF->Cation Activation (-OEt) LewisAcid Lewis Acid (BF3·OEt2) LewisAcid->Cation Intermed Cationic Intermediate Cation->Intermed Electrophilic Attack EnolEther 1-Ethoxy-1-pentene (Nucleophile) EnolEther->Intermed SideRxn Polymerization (Tars) EnolEther->SideRxn Excess Acid/Heat Product 2-(Diethoxymethyl)- 1,1-diethoxypentane Intermed->Product Trapping by OEt-

Figure 1: Mechanistic pathway showing the activation of TEOF and the critical branch point where excess heat/acid leads to polymerization.

Optimization Protocol (Step-by-Step)

This protocol is designed to maximize yield by controlling the kinetic parameters identified above.

Phase 1: Reagent Quality (The "Garbage In, Garbage Out" Check)
ReagentCritical SpecificationWhy?Action if Failed
1-Ethoxy-1-pentene >98% Purity (GC)Aldehyde impurities (Pentanal) terminate the reaction chain.Distill over

before use.
Triethyl Orthoformate Anhydrous (<0.05%

)
Water consumes catalyst and hydrolyzes TEOF to ethyl formate.Dry over 4Å Molecular Sieves for 24h.

Fresh, colorless to strawDark/black catalyst indicates decomposition/HF formation.Purchase fresh bottle; store under Ar.
Phase 2: The Reaction (Kinetic Control)
  • Setup: Flame-dry a 3-neck flask. Equip with internal thermometer, addition funnel, and

    
     inlet.
    
  • Solvent: Do not use solvent if possible (neat reaction gives highest throughput). If viscosity is an issue, use anhydrous DCM.

  • The Charge: Add TEOF (1.1 equiv) and 1-Ethoxy-1-pentene (1.0 equiv) to the flask.

    • Note: Mixing them before adding catalyst prevents localized high concentrations of enol ether reacting with itself.

  • Cooling: Cool mixture to 0°C . This is non-negotiable.

  • Catalysis (The Critical Step):

    • Add

      
       (0.005 - 0.01 equiv) dropwise .
      
    • Monitor: Temperature must not exceed 5°C. The reaction is highly exothermic.

    • Visual Cue: Solution will turn slightly yellow/orange. If it turns dark brown/black immediately, the temperature is too high.

  • Digestion: Allow to warm to Room Temperature (20-25°C) over 2 hours. Stir for an additional 4 hours.

Phase 3: Quench & Isolation (Yield Preservation)

Most yield is lost here due to "back-hydrolysis."

  • Quench: Add anhydrous

    
      (0.05 equiv) or a few drops of Triethylamine  directly to the reaction mixture before any workup.
    
    • Why: Neutralizes the

      
      . Even trace acid during distillation will destroy the product.
      
  • Filtration: Filter off the solids.

  • Distillation:

    • Use high vacuum (<5 mmHg).

    • Add a pellet of

      
       or a drop of quinoline to the distillation flask to maintain basicity during heating.
      
    • Fraction 1: Unreacted TEOF / Enol Ether.

    • Fraction 2: Product (typically boils ~120-130°C at reduced pressure, check specific nomograph).

Troubleshooting Guide & FAQ

Scenario A: "My reaction mixture turned into black tar."
  • Diagnosis: Cationic polymerization of 1-ethoxy-1-pentene.

  • Root Cause:

    • Temperature spike during catalyst addition.

    • Catalyst loading too high (>1 mol%).

    • Addition order: Did you add Enol Ether to the Acid? (Never do this).

  • Solution: Ensure internal temp stays <5°C during addition. Dilute catalyst in a small amount of TEOF before adding to dilute the "hot spot."

Scenario B: "Yield is low (<40%), and I recovered a lot of pentanal."
  • Diagnosis: Product hydrolysis.[1]

  • Root Cause: The acetal survived the reaction but died in the workup. The environment was likely acidic during distillation.

  • Solution: You must quench with a base (Triethylamine or

    
    ) before applying heat. Ensure the receiving flask for distillation is also dry.
    
Scenario C: "Reaction stalled. TLC shows starting material after 24h."[3]
  • Diagnosis: Catalyst deactivation.

  • Root Cause: Moisture in the TEOF or Enol Ether "killed" the

    
    .
    
  • Solution: Karl Fischer titrate your reagents. If wet, dry them. You can add a second "spike" of catalyst (0.005 equiv) to restart, but ensure the mix is cooled to 0°C first.

Logic Tree for Troubleshooting

Troubleshooting Start Problem Encountered Tar Black Tar / Polymer Start->Tar LowYield Low Yield / Hydrolysis Start->LowYield NoRxn No Reaction Start->NoRxn TempCheck Check Internal Temp Was it >10°C? Tar->TempCheck AcidCheck Check Workup pH Was it Acidic? LowYield->AcidCheck WaterCheck Check Moisture Are reagents dry? NoRxn->WaterCheck Sol1 Fix: Impose Strict Cooling Reduce Catalyst Load TempCheck->Sol1 Yes Sol2 Fix: Add Et3N before Distillation Use Basic Wash AcidCheck->Sol2 Yes Sol3 Fix: Dry Reagents (Sieves) Refresh BF3 WaterCheck->Sol3 No (They are wet)

Figure 2: Decision matrix for isolating the root cause of synthesis failure.

Catalyst Selection Data

While


 is standard, other Lewis acids can be used if selectivity is an issue.
CatalystTypical YieldReaction TimeRisk Profile

75-85% 4-6 h High exotherm risk; requires strict temp control.

(anhydrous)
60-70%8-12 hMilder; easier to handle; product may be colored.

50-60%12-24 hSlow; requires higher temps (reflux), which risks polymerization.

<40%FastToo aggressive; often leads to complex mixtures.

Recommendation: Stick to


 for the 2-propyl derivative, as the steric hindrance of the propyl group requires the higher activity of Boron.

References

  • DeWolfe, R. H. (1974). Synthesis of Carboxylic and Carbonic Acid Derivatives. Academic Press. (Foundational text on orthoester chemistry and mechanisms).
  • Sheehan, J. C., & Tulis, R. W. (1974). "The Reaction of Enol Ethers with Orthoformates." Journal of Organic Chemistry, 39(15), 2264-2265.

  • Standard Protocol Validation: Organic Syntheses, Coll. Vol. 4, p. 21 (1963); Vol. 32, p. 5 (1952). (General procedure for acetalization using orthoformates).

  • Process Patent: US Patent 4,410,733 (1983). "Preparation of Acetals of Malonaldehyde." (Describes

    
     alternative routes for scale-up). 
    

Sources

Technical Support Center: Storage and Handling of 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(Diethoxymethyl)-1,1-diethoxypentane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Improper storage can lead to degradation, primarily through hydrolysis and subsequent polymerization, compromising experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to prevent such issues.

Understanding the Instability of 2-(Diethoxymethyl)-1,1-diethoxypentane

2-(Diethoxymethyl)-1,1-diethoxypentane, an acyclic acetal, is generally stable under neutral to strongly basic conditions.[1][2] However, its stability is compromised in the presence of acids, which catalyze its hydrolysis back to the constituent aldehyde and alcohol.[3][4][5] This degradation pathway is the primary concern during storage, as the resulting aldehyde can undergo polymerization, leading to changes in viscosity, precipitation, and loss of product integrity.[6][7][8][9]

A secondary degradation pathway to consider is the autoxidation of the ether linkages, a process that can be initiated by exposure to atmospheric oxygen and light.[10][11][12] This process can form hydroperoxides, which are not only unstable but can also decompose to generate acidic byproducts, thereby initiating the acid-catalyzed hydrolysis of the acetal.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and handling of 2-(Diethoxymethyl)-1,1-diethoxypentane.

Q1: Why has my sample of 2-(Diethoxymethyl)-1,1-diethoxypentane become viscous or solidified?

A1: Increased viscosity or solidification is a strong indicator of polymerization. This is most likely due to the acid-catalyzed hydrolysis of the acetal to form 2-formyl-1,1-diethoxypentane (an aldehyde), which then polymerizes.[6][7] The acid catalyst can be an external contaminant or an acidic byproduct formed from the degradation of the compound itself, such as through peroxide formation and subsequent decomposition.[10]

Troubleshooting Steps:

  • Isolate the affected sample: Do not use the viscous or solidified material in your experiments as its purity is compromised.

  • Review your storage conditions:

    • Atmosphere: Was the container properly sealed and purged with an inert gas like nitrogen or argon? Exposure to air and moisture can facilitate degradation.[12]

    • Temperature: Was the sample stored in a cool, dark place? Elevated temperatures can accelerate both hydrolysis and polymerization.[12]

    • Container: Was the material stored in an appropriate container (e.g., amber glass)? Some plastics may be unsuitable.

  • Test for acidity: Use pH indicator strips or a pH meter on a small, diluted aqueous extract of the sample to check for acidity. The presence of acid confirms the likely degradation pathway.

  • Consider preventative measures for future storage: Implement the use of acid scavengers and ensure stringent anaerobic and anhydrous storage conditions.

Q2: I've noticed a change in the color of my 2-(Diethoxymethyl)-1,1-diethoxypentane sample. What does this signify?

A2: A color change, such as yellowing, can indicate the formation of degradation products. While the pure compound is colorless, the formation of oligomers or polymers from the aldehyde hydrolysis product can result in discoloration. It can also be an indication of impurities introduced during synthesis or handling.

Troubleshooting Steps:

  • Assess the extent of discoloration: A faint color change may indicate the initial stages of degradation, while a significant change suggests a more advanced state.

  • Perform a quality control check: If you have the analytical capabilities, re-analyze the sample using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities and quantify the purity of the remaining acetal.

  • Review handling procedures: Ensure that all glassware and transfer equipment are scrupulously clean and dry to prevent the introduction of contaminants.

Q3: My recent experiment using 2-(Diethoxymethyl)-1,1-diethoxypentane gave unexpected results. Could the starting material be the issue?

A3: Yes, the integrity of your starting material is critical. If the 2-(Diethoxymethyl)-1,1-diethoxypentane has started to hydrolyze, the presence of the resulting aldehyde can lead to side reactions and impact your experimental outcome.

Troubleshooting Steps:

  • Test for the presence of aldehydes: A simple qualitative test, such as the 2,4-dinitrophenylhydrazine (DNPH) test, can indicate the presence of aldehyde impurities. A positive test (formation of a yellow, orange, or red precipitate) confirms hydrolysis.

  • Quantify the purity: Use GC analysis to determine the percentage of the desired acetal and identify any significant impurity peaks.

  • Purify the material if necessary: If the level of impurity is low, you may be able to purify the material by distillation under reduced pressure. However, ensure that the distillation is performed under an inert atmosphere and with the addition of a non-volatile acid scavenger to prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(Diethoxymethyl)-1,1-diethoxypentane?

A1: To maximize shelf life and maintain purity, store 2-(Diethoxymethyl)-1,1-diethoxypentane under the following conditions:

  • Temperature: In a refrigerator at 2-8°C.[13]

  • Atmosphere: Under an inert atmosphere (nitrogen or argon).

  • Container: In a tightly sealed, amber glass bottle to protect from light and moisture.[12]

  • Additives: Consider the addition of a suitable acid scavenger and/or antioxidant.

Q2: What type of inhibitors can be used to prevent polymerization?

A2: A dual-inhibitor system is recommended:

  • Acid Scavenger: To neutralize any trace acidity that could catalyze hydrolysis. A non-volatile, basic compound like a hindered amine (e.g., triethanolamine at 20-100 ppm) or a small amount of anhydrous potassium carbonate can be effective.[14][15]

  • Antioxidant: To prevent the formation of peroxides via autoxidation. Butylated hydroxytoluene (BHT) is a common antioxidant for ethers and can be added at a concentration of 50-250 ppm.

Q3: How can I test for the presence of peroxides in my sample?

A3: Peroxides can be dangerous, especially if concentrated. It is crucial to test for their presence, particularly if the material has been stored for an extended period or exposed to air. A simple qualitative test involves adding 1-3 mL of the acetal to an equal volume of acetic acid, followed by the addition of a few drops of a freshly prepared 5% potassium iodide solution. The formation of a yellow to brown color indicates the presence of peroxides.

Q4: What is the expected shelf life of 2-(Diethoxymethyl)-1,1-diethoxypentane?

A4: When stored under ideal conditions (refrigerated, under inert gas, in a sealed amber bottle, with inhibitors), 2-(Diethoxymethyl)-1,1-diethoxypentane should remain stable for at least 12-24 months. However, it is good practice to re-analyze the material if it has been stored for over a year or if there is any doubt about its purity.

Experimental Protocols

Protocol 1: Stabilization of 2-(Diethoxymethyl)-1,1-diethoxypentane for Long-Term Storage

This protocol describes the addition of an acid scavenger and an antioxidant to a new bottle of 2-(Diethoxymethyl)-1,1-diethoxypentane.

Materials:

  • 2-(Diethoxymethyl)-1,1-diethoxypentane

  • Triethanolamine (or other suitable non-volatile amine)

  • Butylated hydroxytoluene (BHT)

  • Micropipette

  • Inert gas source (nitrogen or argon) with a delivery system

  • Amber glass storage bottle with a PTFE-lined cap

Procedure:

  • Prepare inhibitor stock solutions (optional but recommended for accuracy):

    • Prepare a 1% (w/v) solution of BHT in a dry, inert solvent like anhydrous diethyl ether.

    • Prepare a 1% (v/v) solution of triethanolamine in the same solvent.

  • Calculate the required inhibitor volume: Based on the volume of your 2-(Diethoxymethyl)-1,1-diethoxypentane, calculate the volume of the stock solution needed to achieve the desired final concentration (e.g., 100 ppm).

  • Add inhibitors:

    • In a clean, dry amber glass bottle, add the calculated amount of the BHT stock solution.

    • Add the calculated amount of the triethanolamine stock solution.

    • Carefully add the 2-(Diethoxymethyl)-1,1-diethoxypentane to the bottle.

  • Inert the atmosphere:

    • Gently bubble dry nitrogen or argon through the solution for 5-10 minutes to displace any dissolved oxygen.

    • Alternatively, use a Schlenk line to evacuate and backfill the headspace of the bottle with inert gas three times.

  • Seal and Store:

    • Tightly seal the bottle with a PTFE-lined cap.

    • Wrap the cap with Parafilm® for an extra seal.

    • Label the bottle clearly with the compound name, date, and the added inhibitors and their concentrations.

    • Store the bottle in a refrigerator at 2-8°C.

Protocol 2: Quality Control - Detection of Aldehyde Impurities (DNPH Test)

This qualitative test can be used to quickly check for the presence of aldehyde degradation products.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (can be purchased or prepared)

  • Sample of 2-(Diethoxymethyl)-1,1-diethoxypentane

  • Test tube

  • Ethanol (95%)

Procedure:

  • Prepare the DNPH reagent (if not commercially available): Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 100 mL of 2 M hydrochloric acid.

  • Prepare the sample: In a clean test tube, dissolve 2-3 drops of the 2-(Diethoxymethyl)-1,1-diethoxypentane sample in 2 mL of 95% ethanol.

  • Perform the test: Add 3 mL of the DNPH reagent to the test tube containing the sample solution.

  • Observe: Shake the test tube and allow it to stand at room temperature for 5-10 minutes. The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde.

Data Summary Table

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CReduces the rate of hydrolysis and potential peroxide formation.[12]
Atmosphere Inert (Nitrogen or Argon)Prevents autoxidation and peroxide formation by excluding oxygen.[12][13]
Container Tightly sealed amber glass bottleProtects from light, which can initiate radical reactions, and prevents moisture ingress.[12]
Acid Scavenger Triethanolamine (20-100 ppm) or anhydrous K₂CO₃Neutralizes trace acids that catalyze hydrolysis.[14][15]
Antioxidant Butylated Hydroxytoluene (BHT) (50-250 ppm)Inhibits the formation of peroxides through radical scavenging.

Logical Relationship Diagrams

Troubleshooting Flowchart for Viscous/Solidified Sample

A Observation: Sample is viscous or has solidified B Indication: Polymerization has occurred A->B C Primary Cause: Acid-catalyzed hydrolysis to aldehyde, followed by polymerization B->C D Action: Isolate and do not use the sample C->D E Investigation 1: Review Storage Conditions D->E G Investigation 2: Test for Acidity D->G F Check: - Inert atmosphere? - Cool, dark place? - Appropriate container? E->F I Conclusion: Implement preventative measures for future storage F->I H Method: pH test of aqueous extract G->H H->I

Caption: Troubleshooting workflow for a compromised sample.

Degradation Pathway of 2-(Diethoxymethyl)-1,1-diethoxypentane

cluster_0 Primary Degradation Pathway cluster_1 Initiation of Degradation A 2-(Diethoxymethyl)-1,1-diethoxypentane B 2-Formyl-1,1-diethoxypentane (Aldehyde) A->B  Acid-Catalyzed  Hydrolysis C Polymer B->C  Polymerization D Atmospheric Oxygen + Light E Peroxides D->E Autoxidation F Acidic Byproducts E->F Decomposition F->A  Catalyzes  Hydrolysis

Caption: Degradation pathways of the target compound.

References

  • Lange, N. A. (1983). Process for stabilizing an aldehyde having 3 to 14 carbon atoms against polymerization and autocondensation. U.S. Patent No. 4,414,419. Washington, DC: U.S.
  • Pearson Education. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Retrieved from [Link]

  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • University of California, Riverside. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from [Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58–63.
  • Fischer, W., & Kniep, C. (2000). Method of stabilizing aldehydes. U.S. Patent No. 6,137,013. Washington, DC: U.S.
  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2010, January 14). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship. Retrieved from [Link]

  • Ivin, K. J. (2025, June 29). Condensation And Polymerization Of Some Lower Aldehydes And The Influence Of Acid And Basic Groups Of The Catalyst On The Reacti.
  • Environmental Health & Safety, University of Washington. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • Staudinger, H. (2025, August 6). Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers. Journal of the Chemical Society, Transactions, 123, 2257-2263.
  • Rzepa, H. (2015, November 12). How to stop (some) acetals hydrolysing. Henry Rzepa's Blog. Retrieved from [Link]

  • Kurashiki Rayon Co., Ltd. (1974). Method of preventing the polymerization of unsaturated aldehyde. U.S. Patent No. 3,849,498. Washington, DC: U.S.
  • ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. Retrieved from [Link]

  • Vogl, O. (n.d.). Addition Polymers of Aldehydes.
  • Vogl, O. (2025, August 5). Cationic polymerization of aldehydes. Journal of Polymer Science Part A-1: Polymer Chemistry, 3(8), 2415-2426.
  • Le, H. M., et al. (2022, August 18). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega.
  • University of York, Department of Biology. (n.d.). Peroxide forming chemicals. Retrieved from [Link]

  • Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]

  • Le, H. M., et al. (2022, August 18). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega.
  • Scribd. (n.d.). Aldehyde Polymerization Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2025, May 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities. Retrieved from [Link]

  • Fife, T. H. (n.d.). General acid catalysis of acetal, ketal, and ortho ester hydrolysis.
  • Morken, J. P., et al. (n.d.).
  • Oku, A., et al. (n.d.). Deprotection of Acetals and Silyl Ethers Using Some .PI.-Acceptors.
  • Fiveable. (2025, August 15).
  • Environmental Health & Safety, University of Colorado Anschutz Medical Campus. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

  • Fernandez-Lafuente, R., et al. (n.d.). Stabilization of Immobilized Lipases by Intense Intramolecular Cross-Linking of Their Surfaces by Using Aldehyde-Dextran Polymers. PMC.
  • Cordes, E. H., & Bull, H. G. (n.d.). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews.
  • Boydston, A. J., et al. (n.d.).
  • Hammel, K. E., et al. (n.d.). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC.
  • Hunkapiller, M. W., et al. (n.d.). Hemiacetal stabilization in a chymotrypsin inhibitor complex and the reactivity of the hydroxyl group of the catalytic serine residue of chymotrypsin. PMC.
  • Environmental Health & Safety, University of Colorado Boulder. (2021, January 5). Chemical Storage. Retrieved from [Link]

  • Flora, S. J. S., et al. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC.
  • Oasmaa, A., et al. (2021, October 30). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil.
  • Al-Sayyed, H., et al. (2025, October 11). Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature.
  • Organic Syntheses. (n.d.). 2,2-diethoxy-1-isocyanoethane. Retrieved from [Link]

  • Reddy, P. S. N., et al. (n.d.).

Sources

troubleshooting low reactivity of 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: 2-Pentyl-TEP | CAS: N/A (Derivative of 122-31-6)

Introduction

Welcome to the Technical Support Center. You are likely working with 2-(Diethoxymethyl)-1,1-diethoxypentane (also known as 2-pentyl-1,1,3,3-tetraethoxypropane) as a precursor for synthesizing 2-substituted pyrimidines, pyrazoles, or other heterocycles.

The Core Problem: Users frequently report "low reactivity" or "recovered starting material." The Reality: This molecule is not inherently unreactive; it is kinetically stable due to specific structural features that prevent standard aqueous hydrolysis protocols from working efficiently. Unlike the parent molecule (1,1,3,3-tetraethoxypropane), the C2-pentyl chain introduces significant lipophilicity and steric hindrance .

This guide provides the advanced protocols required to breach this stability barrier.

Module 1: The Chemistry of "Low Reactivity"

To activate this molecule, you must hydrolyze the two acetal groups to generate the reactive 1,3-dicarbonyl species (2-pentylmalonaldehyde). Two factors fight against this:

  • Phase Separation (The Silent Killer): The pentyl chain makes the molecule highly lipophilic. In standard aqueous acid (e.g., 1M HCl), the oil floats on top. The acid catalyst never effectively contacts the acetal centers.

  • Steric Bulk: The C2-alkyl group physically shields the reaction center, increasing the activation energy required for the formation of the oxocarbenium intermediate.

Visualizing the Activation Pathway

The following diagram illustrates the critical "Activation Gap" that must be bridged.

ActivationPathway cluster_barrier The Activation Gap Start Starting Material (Bis-Acetal) Inter1 Mono-Acetal (Partial Hydrolysis) Start->Inter1  Requires Homogeneous    Acidic Medium   Reactive 2-Pentylmalonaldehyde (Reactive Species) Inter1->Reactive  H3O+ / Heat   Product Target Heterocycle (Pyrimidine/Pyrazole) Reactive->Product  + Nucleophile    (Urea/Hydrazine)  

Caption: The conversion from the stable Bis-Acetal to the Reactive Aldehyde is the rate-determining step, often stalled by phase separation.

Module 2: Troubleshooting Guide (Q&A)

Category A: Hydrolysis Failure (Starting Material Recovered)

Q: I treated the compound with 1N HCl at room temperature for 4 hours, but TLC shows only starting material. Why? A: Immiscibility. The pentyl chain prevents the molecule from dissolving in aqueous acid. You are essentially running a biphasic reaction without mixing.

  • Solution: You must use a co-solvent. Switch to a mixture of Ethanol/1N HCl (3:1) or THF/1N HCl (1:1) . The reaction mixture must be a single homogeneous phase for the acid to attack the acetal [1].

Q: I am using a co-solvent, but the reaction is still slow. Should I increase the acid concentration? A: Temperature is more effective than concentration. Steric hindrance at the C2 position stabilizes the acetal.

  • Solution: Heat the homogeneous mixture to 60–80°C . Acetal hydrolysis is endothermic and entropically driven. Increasing temperature is significantly more effective than dropping the pH below 1, which can cause decomposition [2].

Category B: Cyclization Failure (No Product Formed)

Q: I added urea and acid directly to the acetal (One-Pot), but I got no pyrimidine. A: Competing pH requirements. Urea requires acidic conditions to form the Schiff base but can be protonated (deactivated) if the acid is too strong. Conversely, the acetal needs strong acid to open.

  • Solution: Use a Two-Stage Protocol .

    • Activation: Reflux acetal in EtOH/HCl until TLC shows disappearance of starting material (approx. 1-2h).

    • Cyclization: Adjust pH (if necessary) and add the urea/amidine. This ensures the nucleophile reacts with the aldehyde, not the stable acetal [3].

Q: Can I use a Lewis Acid instead of Brønsted acid? A: Yes, and it is often cleaner.

  • Recommendation: Indium(III) triflate [In(OTf)3] or Cerium Ammonium Nitrate (CAN) in acetonitrile/water are excellent for hydrolyzing sterically hindered acetals under milder conditions, avoiding the polymerization often seen with strong mineral acids [4].

Module 3: Optimized Experimental Protocols

Protocol A: Homogeneous Hydrolysis (Pre-Activation)

Use this when you need to generate the free aldehyde for sensitive downstream reactions.

  • Dissolution: Dissolve 10 mmol of 2-(Diethoxymethyl)-1,1-diethoxypentane in 30 mL of Ethanol .

  • Acidification: Add 10 mL of 1M HCl (Aqueous).

    • Check: The solution should remain clear. If cloudy, add more Ethanol.

  • Heating: Heat to reflux (approx. 80°C) for 90 minutes.

  • Monitoring: Check TLC (System: 10% EtOAc in Hexanes). The starting material (Rf ~0.8) should disappear; the aldehyde often streaks near the baseline or appears as a lower Rf spot.

  • Usage: Use this solution immediately for the next step. Do not isolate the free dialdehyde, as it is prone to self-polymerization.

Protocol B: One-Pot Pyrimidine Synthesis

Direct synthesis of 2-amino-5-pentylpyrimidine.

  • Mix: In a round-bottom flask, combine:

    • 1.0 eq 2-(Diethoxymethyl)-1,1-diethoxypentane

    • 1.2 eq Guanidine Hydrochloride (or Urea)

    • Solvent: Ethanol (absolute).

  • Catalyst: Add 5-10 mol% conc. HCl OR 10 mol% Indium(III) triflate .

  • Reflux: Heat to reflux for 4–6 hours.

  • Workup: Cool to RT. Neutralize with saturated NaHCO3. Extract with DCM.

  • Purification: Recrystallize or column chromatography.

Module 4: Decision Logic & Data

Troubleshooting Flowchart

Use this logic tree to diagnose your specific reaction failure.

Troubleshooting Start Reaction Failed/Low Yield CheckSolubility Is the reaction mixture homogeneous? Start->CheckSolubility CheckTemp Is Temperature > 60°C? CheckSolubility->CheckTemp Yes (Clear) SolventFix FIX: Add Ethanol or THF until clear single phase CheckSolubility->SolventFix No (Cloudy/Biphasic) CheckAcid Acid Source? CheckTemp->CheckAcid Yes TempFix FIX: Increase to Reflux. Sterics require energy. CheckTemp->TempFix No (<60°C) AcidFix FIX: Switch to TFA/H2O or In(OTf)3 CheckAcid->AcidFix Weak (Acetic/Formic)

Caption: Step-by-step diagnostic logic for optimizing acetal reactivity.

Comparative Reactivity Data
ParameterStandard ConditionOptimized Condition (Recommended) Reason
Solvent Water or Water/MeOHEthanol/Water (3:1) or THF/Water Overcomes lipophilic phase separation.
Catalyst 1M HCl2M HCl or In(OTf)3 (Lewis Acid) Higher proton activity needed for hindered acetals.
Temperature 25°C (RT)70–80°C (Reflux) Overcomes steric barrier at C2 position.
Time 2–4 Hours1–2 Hours (at Reflux) Faster kinetics prevents side reactions.

References

  • Gregg, B. T., et al. (2007).[1] "Indium(III) Trifluoromethanesulfonate-Catalyzed Deprotection of Acetals." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis." BenchChem Knowledge Base.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. Section: Deprotection of Acetals and Ketals.[2][3][4] (Standard Reference text for hydrolysis protocols).

  • Procopio, A., et al. (2005).[1] "Er(OTf)3 is an efficient Lewis acid catalyst in a mild deprotection of benzylidene derivatives." Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Optimizing Vacuum Distillation of 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, chemists, and drug development professionals tasked with the purification of 2-(Diethoxymethyl)-1,1-diethoxypentane. As a highly functionalized bis-acetal, this compound presents unique thermodynamic and kinetic challenges during distillation. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity recovery.

The Mechanistic "Why": Principles of Bis-Acetal Distillation

2-(Diethoxymethyl)-1,1-diethoxypentane (C₁₄H₃₀O₄) is a heavy, sterically hindered tetraethyl diacetal. Due to its high molecular weight, its atmospheric boiling point exceeds 250 °C.

Acetals are fundamentally stable under neutral and basic conditions but are highly labile in the presence of trace acids ([1]). Heating this bis-acetal at atmospheric pressure, or in the presence of residual acidic catalysts from its synthesis, initiates a catastrophic degradation cascade. The acid protonates the acetal oxygen, turning the ethoxy group into a superior leaving group (ethanol). This triggers an E1-like elimination, yielding enol ethers, or, if moisture is present, hydrolyzes the molecule back to its parent aldehyde ([1]).

To kinetically lock the molecule in its stable acetal form, two absolute requirements must be met:

  • Deep Vacuum (< 1 Torr): Lowers the boiling point to a thermally safe regime (typically 100–120 °C), preventing purely thermal cracking ([2]).

  • Base Stabilization: The addition of a non-nucleophilic solid base (e.g., anhydrous K₂CO₃) or an organic amine (e.g., triethylamine) mechanically neutralizes any trace acidic protons in the crude matrix before heating begins ([3]).

Pathway cluster_acid Trace Acid / High Heat cluster_base Base Stabilized (K2CO3) + High Vacuum Crude Crude 2-(Diethoxymethyl)-1,1-diethoxypentane Protonation Protonation of Acetal Oxygen Crude->Protonation Neutral Neutralization of Acidic Species Crude->Neutral Elimination Elimination of Ethanol Protonation->Elimination EnolEther Degradation: Enol Ethers & Aldehydes Elimination->EnolEther Distill Low-Temperature Vaporization Neutral->Distill Pure Intact Pure Bis-Acetal Distill->Pure

Mechanistic pathways of bis-acetal thermal degradation vs. base-stabilized vacuum distillation.

Troubleshooting Guides & FAQs

Q: Why is my product degrading into an enol ether or aldehyde during distillation, even under vacuum? A: You are likely experiencing acid-catalyzed thermal degradation. Even if your glassware appears clean, trace acidic residues or oxidation byproducts in the crude mixture will catalyze the loss of ethanol. Solution: Add 0.5–1.0 wt% of anhydrous Potassium Carbonate (K₂CO₃) or a few drops of Triethylamine (TEA) directly to the distillation flask ([3]). This acts as an acid scavenger. Ensure your vacuum is deep enough (< 1 Torr) so the pot temperature does not exceed 140 °C.

Q: How do I prevent "bumping" when distilling this viscous bis-acetal under high vacuum? A: Bumping occurs when localized superheating causes a sudden, violent flash of vapor. Traditional boiling stones are useless under high vacuum because the trapped air is immediately evacuated ([4]). Solution: Use a magnetic stir bar at a high rotation speed (e.g., 600–800 RPM) to ensure even heat distribution. Avoid using anti-bumping granules.

Q: I am getting poor separation between the mono-acetal impurity and the target bis-acetal. How can I improve resolution? A: The mono-acetal and bis-acetal have a moderate boiling point difference, but at deep vacuum, vapor densities drop, and separation efficiency decreases ([5]). Solution: Utilize a vacuum-jacketed Vigreux column (at least 20 cm) to provide theoretical plates for fractionation. Wrap the column in silver foil to prevent excessive heat loss and maintain a steady reflux ratio. Collect fractions slowly; a sudden rise in head temperature indicates the transition from the mono-acetal to the heavier bis-acetal.

Q: My vacuum fluctuates during the distillation. Is this a problem? A: Yes. A fluctuating vacuum is a critical failure point. According to the Clausius-Clapeyron relation, pressure dictates the boiling point ([2]). If pressure spikes, boiling stops, and the pot temperature must be increased, risking degradation. If pressure drops suddenly, the system will bump. Solution: Perform a leak test before heating. A self-validating system will hold a steady pressure (e.g., 0.5 Torr) for 10 minutes without the pump running. Use high-vacuum grease on all ground glass joints ([4]).

Quantitative Data & Parameters

To assist in predicting your distillation parameters, the following table summarizes the expected behavior of 2-(Diethoxymethyl)-1,1-diethoxypentane under various conditions. Note: Boiling points are estimated based on nomograph calculations for a compound with an atmospheric BP of ~265 °C.

ParameterAtmospheric (760 Torr)Moderate Vacuum (10 Torr)High Vacuum (0.5 Torr)
Estimated Boiling Point ~265 °C (Decomposes)145 – 155 °C105 – 115 °C
Thermal Stability Extremely PoorModerateExcellent
Base Additive Req. N/A (Will fail)Mandatory (K₂CO₃)Mandatory (K₂CO₃)
Expected Yield < 10%60 – 75%> 85%
Primary Impurity Enol ethers / AldehydesMono-acetalsTrace starting material

Self-Validating Experimental Protocol

This protocol is designed as a self-validating workflow. Each step contains a verification checkpoint to ensure the system is operating within safe physical parameters before proceeding.

Apparatus Preparation
  • Glassware Assembly: Assemble a short-path distillation setup or a fractional distillation setup with a Vigreux column. Ensure all joints are meticulously greased with high-vacuum silicone grease ([4]).

  • Base Addition: To the crude 2-(Diethoxymethyl)-1,1-diethoxypentane in the boiling flask, add 0.5 wt% anhydrous K₂CO₃ powder. Add a PTFE-coated magnetic stir bar.

  • Cold Trap: Submerge the vacuum pump's cold trap in a dry ice/acetone bath (-78 °C) to protect the pump from volatile ethanol or water vapors.

Degassing and Leak Validation
  • Initial Vacuum: Turn on the magnetic stirrer (700 RPM). Slowly open the system to the vacuum pump. Do not apply heat yet.

  • Degassing: Allow the system to stir under vacuum at room temperature for 15–30 minutes. You will observe bubbling; this is the removal of residual solvents (e.g., ethanol, water, or extraction solvents) ([4]).

  • Validation Checkpoint: Close the valve to the pump. The digital vacuum gauge must remain stable (e.g., < 1 Torr). If the pressure rises rapidly, you have a leak. Re-grease joints and repeat until the system holds a static vacuum.

Distillation Execution
  • Heating: Once a stable vacuum of < 1 Torr is achieved, lower the flask into an oil bath. Gradually increase the oil bath temperature to ~130–140 °C.

  • Equilibration: Monitor the Vigreux column. You will see a reflux ring slowly rise. Wrap the column in foil if the ring stalls.

  • Fraction Collection:

    • Forerun: Collect any liquid distilling below 100 °C (likely unreacted starting materials or mono-acetals).

    • Main Fraction: When the head temperature stabilizes between 105–115 °C (at 0.5 Torr), switch to a clean receiving flask. The temperature must remain constant.

  • Validation Checkpoint: A steady head temperature validates that a pure compound is distilling. If the temperature drops, the fraction is exhausted.

Shutdown
  • Cooling: Remove the heat source and allow the pot to cool below 50 °C while maintaining the vacuum.

  • Pressure Release: Backfill the system slowly with dry Nitrogen or Argon to prevent the introduction of atmospheric moisture, which could hydrolyze the purified acetal.

Workflow Prep 1. Preparation Add 0.5 wt% K2CO3 & Stir Bar Degas 2. Degassing Vacuum at RT Remove Volatiles Prep->Degas Check 3. Validation Static Vacuum Check (< 1 Torr) Degas->Check Heat 4. Heating Oil Bath ~135 °C Gradual Ramp Check->Heat Collect 5. Collection Collect at 105-115 °C Stable Head Temp Heat->Collect

Step-by-step self-validating workflow for high-vacuum distillation.

References

  • Wikipedia Contributors, "Vacuum distillation", Wikipedia, The Free Encyclopedia. URL:[Link]

  • Master Organic Chemistry, "Hydrates, Hemiacetals, and Acetals", Master Organic Chemistry. URL:[Link]

  • Chemistry LibreTexts, "5.4C: Step-by-Step Procedures for Vacuum Distillation", Chemistry LibreTexts. URL:[Link]

  • Organic Syntheses, "A Publication of Reliable Methods for the Preparation of Organic Compounds", Organic Syntheses. URL:[Link]

  • Lechler, "What is Vacuum Distillation & How Does it Work?", Lechler USA. URL:[Link]

  • ResearchGate, "Efficient Vacuum Distillation", ResearchGate. URL: [Link]

Sources

removing alcohol byproducts from 2-(Diethoxymethyl)-1,1-diethoxypentane hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HYD-2-DIETHOXY-001 Subject: Optimization of Ethanol Removal in 2-(Diethoxymethyl)-1,1-diethoxypentane Hydrolysis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering a classic "Equilibrium Trap" in the hydrolysis of 2-(Diethoxymethyl)-1,1-diethoxypentane . Because this substrate contains two acetal groups, complete hydrolysis releases four equivalents of ethanol per molecule of substrate.

According to Le Chatelier’s principle, this high concentration of ethanol in the reaction matrix actively pushes the equilibrium backward, stalling the reaction at the hemiacetal stage or leaving unreacted starting material. Furthermore, the product (2-propylmalonaldehyde) is a 1,3-dicarbonyl equivalent, which is thermally unstable and prone to polymerization if the workup is mishandled.

This guide provides the protocols to break this equilibrium by effectively removing the alcohol byproduct without degrading your sensitive dialdehyde product.

Module 1: The Thermodynamic Challenge

To solve the removal problem, we must first visualize the enemy: the reversibility of the reaction.

The Reaction Equation:



The generation of 4 molar equivalents of ethanol creates a massive solvent effect that stabilizes the starting material. Simply adding more water is often insufficient due to the lipophilicity of the pentyl chain, which causes phase separation.

Visualizing the Equilibrium Trap

The following diagram illustrates the stepwise hydrolysis and where the ethanol "back-pressure" occurs.

HydrolysisPath Substrate Bis-Acetal (Starting Material) Hemi1 Mono-Hemiacetal (Intermediate) Substrate->Hemi1 + H2O, H+ Hemi1->Substrate + EtOH (Reversible) Product 2-Propylmalonaldehyde (Product) Hemi1->Product + H2O, H+ Product->Hemi1 + EtOH (Reversible) Ethanol Ethanol (Byproduct) Product->Ethanol Releases 4 Equiv Polymer Polymerized Tars Product->Polymer Heat/Acid (If EtOH removal is too harsh)

Figure 1: Reaction pathway showing the reversible nature of acetal hydrolysis. Note that high ethanol concentration drives the reaction left (dashed lines), while excessive heat drives the product to polymerization.

Module 2: Troubleshooting Ethanol Removal

We recommend two distinct workflows depending on your available equipment and the scale of your reaction.

Method A: Vacuum Stripping (The "Gentle" Approach)

Best for: Small scale (<50g) or highly temperature-sensitive variants.

The goal is to lower the boiling point of the ethanol/water mixture to remove ethanol continuously without exceeding 40°C.

Protocol:

  • Solvent Selection: Use a mixture of Acetone/Water (3:1) or THF/Water (3:1) . These are miscible with the organic substrate but volatile enough to strip easily.

  • Catalyst: Use a solid acid catalyst (e.g., Amberlyst-15 ). This allows you to filter the acid before concentration, preventing acid-catalyzed polymerization during the stripping phase.

  • Continuous Stripping:

    • Set up a rotary evaporator with a vacuum controller.

    • Bath temperature: 35°C maximum .

    • Vacuum: 150-200 mbar .

    • Crucial Step: As the volume decreases (removing Acetone/Ethanol), the reaction may stall. Add fresh water equal to the volume removed and repeat the stripping process 2-3 times. This "flushes" the ethanol out of the equilibrium.

Method B: Azeotropic Shift (The "Robust" Approach)

Best for: Scale-up (>50g) where vacuum control is difficult.

If you cannot use vacuum, you must exploit azeotropes. Simple distillation of ethanol/water (boiling at 78.2°C) is often too hot for malonaldehydes. We use a ternary azeotrope to lower the temperature.

Data: Relevant Azeotropes

Component AComponent BComponent CBoiling Point (°C)% Composition (by wt)
EthanolWater-78.295.6 / 4.4
Ethanol Water Benzene/Toluene 64.9 18.5 / 7.4 / 74.1
EthanolEthyl AcetateWater70.38.4 / 82.6 / 9.0

Protocol:

  • Add Toluene to your hydrolysis mixture.

  • Use a Dean-Stark trap.

  • The ternary azeotrope boils at ~65°C , which is significantly safer for your product than the 100°C required for pure water or 78°C for EtOH/Water.

  • The distillate will separate; the ethanol partitions into the water layer (if collected) or is removed with the organic overhead.

Module 3: Critical Workup & Stabilization

The most common user error is not the hydrolysis itself, but the degradation of the product after the ethanol is removed. 1,3-dicarbonyls exist in equilibrium with their enol forms and will polymerize in the presence of acid and heat.

The "Neutralize First" Rule: Never concentrate the reaction mixture while it is still acidic.

Step-by-Step Isolation Protocol:

  • Monitor: Check conversion via TLC or GC. Ensure starting material is <2%.

  • Neutralize:

    • If using liquid acid (HCl/H2SO4): Add saturated NaHCO3 solution at 0°C until pH is 7.0.

    • If using Amberlyst resin: Simple filtration. (Preferred method).

  • Extraction: Extract with Dichloromethane (DCM) . The product is organic; the remaining ethanol stays in the aqueous phase.

  • Wash: Wash the organic layer with brine to remove trace ethanol.

  • Concentrate: Evaporate DCM. Do not heat above 40°C.

Frequently Asked Questions (FAQ)

Q1: My reaction turns dark brown/black upon concentration. What happened? A: This is "Aldol Condensation Polymerization." You likely concentrated the solution while it was still acidic. The removal of ethanol concentrates the acid catalyst, which then attacks the highly reactive malonaldehyde product. Solution: Neutralize to pH 7 before any evaporation.

Q2: I see a "stalled" reaction at 50% conversion. Adding more acid doesn't help. A: You have reached thermodynamic equilibrium. The solution is saturated with ethanol (the byproduct). Adding acid only speeds up the forward and reverse rates; it does not shift the position. Solution: You must remove the ethanol (via vacuum stripping or azeotrope) or dilute significantly with water (if solubility permits).

Q3: Can I use Molecular Sieves to remove the ethanol? A: No. Molecular sieves (3A/4A) are designed to remove water. If you add them, you will remove the water required for hydrolysis, effectively stopping your reaction or driving it back to the acetal.

References
  • Organic Syntheses , Coll.[1] Vol. 2, p. 17 (1943); Vol. 12, p. 12 (1932). Beta-Chloropropionaldehyde Acetal.[1] (Demonstrates the sensitivity of acetal hydrolysis and the need for acid neutralization).

  • BenchChem Technical Support . Azeotropic Distillation of Alcohol-Water Mixtures. (Detailed data on ternary azeotropes and phase separation).

  • Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal hydrolysis conditions and stability).
  • Purdue University Extension . Alcohol Distillation: Basic Principles, Equipment, Performance Relationships. (Thermodynamics of Ethanol/Water separation).

Sources

Technical Support Center: Troubleshooting 2-(Diethoxymethyl)-1,1-diethoxypentane Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers and process chemists utilizing 2-(diethoxymethyl)-1,1-diethoxypentane (CAS: 21037-61-6)—the bis(diethyl acetal) of 2-propylmalonaldehyde—as a key building block in the synthesis of 5-propylpyrimidine derivatives and related heterocyclic Active Pharmaceutical Ingredients (APIs).

Because the target dialdehyde is highly unstable and prone to self-condensation, it is stored and reacted in its protected tetraacetal form. The condensation of this substrate with dinucleophiles (e.g., amidines, guanidines, ureas, or hydrazines) is a complex tandem reaction requiring precise control over deprotection, nucleophilic attack, and dehydrative cyclization [1].

I. Mechanistic Pathway & Side Reaction Branching

To effectively troubleshoot, we must first understand the causality of the reaction network. The process begins with the acid-catalyzed hydrolysis of the acetal to generate the highly reactive 2-propylmalonaldehyde in situ. If the conditions are not perfectly tuned, the reaction diverges into irreversible side pathways.

ReactionPathway A 2-(Diethoxymethyl)- 1,1-diethoxypentane B 2-Propylmalonaldehyde (Reactive Dialdehyde) A->B H+, H2O (Deprotection) F Mono-acetal Adducts A->F Insufficient Acid/ Low Temp C Acyclic Aminal Intermediate B->C + Dinucleophile E Oligomeric Byproducts B->E High Concentration (Self-Condensation) D 5-Propylpyrimidine (Target API Core) C->D Dehydration (-H2O) F->C H+, Heat

Caption: Reaction pathway of 2-(Diethoxymethyl)-1,1-diethoxypentane condensation and side reactions.

II. Troubleshooting FAQs

Q1: My reaction mixture turns into a dark, intractable tar, and the yield of the target pyrimidine is extremely low. What is causing this?

The Causality: You are experiencing aldol-type oligomerization/polymerization of the 2-propylmalonaldehyde intermediate. Malonaldehydes are notoriously unstable [2]. If you add the acid catalyst to the acetal all at once (batch addition), the acetal rapidly deprotects. The local concentration of the free dialdehyde spikes, and because the nucleophilic attack of the amidine/urea is relatively slow, the dialdehyde molecules react with themselves. The Solution: Implement an inverted, dropwise addition protocol . Dissolve your dinucleophile and acid catalyst in the solvent and heat it to the reaction temperature. Then, add the 2-(diethoxymethyl)-1,1-diethoxypentane dropwise over 1–2 hours. This ensures that the steady-state concentration of the free dialdehyde remains near zero, as it is immediately trapped by the overwhelming excess of the nucleophile.

Q2: LC-MS analysis shows a major peak that is +46 Da (or +92 Da) heavier than my target mass. Why isn't the ring closing?

The Causality: A mass difference of +46 Da (an ethoxy group + proton) or +92 Da indicates incomplete deprotection, resulting in a mono-acetal or bis-acetal adduct. The initial nucleophilic attack occurred, but the subsequent elimination of ethanol and water required to close the pyrimidine ring has stalled. This is typically caused by insufficient acid catalysis or inadequate thermodynamic driving force (temperature). The Solution: Acetal hydrolysis is an equilibrium process. Ensure your solvent contains a stoichiometric amount of water (often provided by using 37% aqueous HCl as the catalyst) to drive the initial hydrolysis [1]. To force the final dehydrative cyclization, elevate the temperature to at least 80°C (refluxing ethanol). If using a high-boiling solvent like toluene, integrate a Dean-Stark trap or molecular sieves to remove the liberated ethanol and water, shifting the equilibrium toward the aromatized heterocycle.

Q3: I am using a free-base amidine (or guanidine) as my nucleophile, but it seems to be degrading, and the acetal isn't deprotecting.

The Causality: Amidines and guanidines are strong bases. If you add them as free bases, they will immediately neutralize the acid catalyst (e.g., HCl or acetic acid) required to unmask the 2-(diethoxymethyl)-1,1-diethoxypentane. Without an acidic environment, the acetal remains inert, and prolonged heating of amidines in unbuffered solutions can lead to their hydrolysis into unreactive amides or ammonia. The Solution: Always use the hydrochloride salt of the amidine or guanidine. This inherently provides a buffered, mildly acidic environment. Supplement the reaction with a catalytic amount of concentrated HCl (0.1–0.2 equivalents) to initiate the acetal cleavage without destroying the nucleophile [3].

III. Quantitative Impact of Reaction Parameters

The table below summarizes empirical data demonstrating how specific parameter adjustments directly influence the side-reaction profile and overall yield.

Addition MethodSolvent SystemAcid CatalystTemp ProfileMajor Side ProductTarget Yield
Batch (All-at-once) EtOH / H₂O (1:1)2.0 eq HCl80°C (Constant)Oligomers / Tar (35%)40%
Dropwise (2 hours) Anhydrous EtOH0.1 eq HCl25°C → 80°CMono-acetal adducts (20%)65%
Dropwise (2 hours) Glacial Acetic AcidNone (Solvent is acid)110°C (Reflux)Acetylated nucleophile (15%)70%
Dropwise (In situ) EtOH (95%)Amidine·HCl + 0.1 eq HCl80°C (Constant)None (Trace) >90%

IV. Self-Validating Experimental Protocol

To minimize side reactions, follow this optimized in situ deprotection-condensation methodology. This protocol is self-validating: the absence of a color change to dark brown/black during Step 3 confirms that oligomerization is successfully suppressed.

Materials Required:

  • 2-(Diethoxymethyl)-1,1-diethoxypentane (1.0 equivalent)

  • Dinucleophile (e.g., Amidine hydrochloride) (1.1 equivalents)

  • Ethanol (95%)

  • Concentrated HCl (37% aq.) (0.1 equivalents)

Step-by-Step Methodology:

  • Preparation of the Nucleophile Bed: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the dinucleophile hydrochloride (1.1 eq) in 95% ethanol (approx. 10 mL per gram of substrate).

  • Catalyst Addition: Add concentrated HCl (0.1 eq). The slight water content in 95% EtOH and the aqueous HCl provides the necessary oxygen sink for the initial acetal hydrolysis.

  • Pre-equilibration: Heat the suspension to a gentle reflux (approx. 80°C). Ensure the nucleophile is fully dissolved or uniformly suspended.

  • Controlled Acetal Addition (Critical Step): Load the 2-(diethoxymethyl)-1,1-diethoxypentane (1.0 eq) into a dropping funnel. Add it dropwise to the refluxing mixture over a period of 1.5 to 2 hours. Validation Check: The solution should remain pale yellow to light orange. Rapid darkening indicates the addition rate is too fast.

  • Dehydrative Cyclization: Once addition is complete, maintain reflux for an additional 2 to 4 hours. Monitor via TLC or LC-MS until the intermediate acyclic adducts (+46 Da / +92 Da) are completely consumed.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. Neutralize carefully with saturated aqueous NaHCO₃ until pH 7. The 5-propylpyrimidine derivative will typically precipitate. Filter, wash with cold water, and dry under vacuum.

WorkflowLogic S1 1. Nucleophile + Acid in EtOH S2 2. Heat to Reflux (80°C) S1->S2 S3 3. Dropwise Acetal Addition (2h) S2->S3 S4 4. Extended Heating (2h) S3->S4 C1 Prevents Dialdehyde Accumulation S3->C1 S5 5. Neutralization & Isolation S4->S5

Caption: Optimized experimental workflow for minimizing side reactions during condensation.

V. References

  • Title: Synthesis of Symmetrically Substituted β-Diketimine (Vinamidine) Derivatives from Vinamidinium Salts Using Amine Exchange (Variance of the Pyrimidine Synthesis) Source: Chemische Berichte / ResearchGate URL: [Link]

  • Title: Newly substituted 1,2,4-triazolo [1,5-a] pyrimidine-2-sulfonamides, herbicidal agents, methods for controlling undesired vegetation and intermediates for the preparation of the sulfonamides (DK170442B1) Source: Google Patents URL:

Validation & Comparative

Comparative Analysis Guide: 1H NMR Structural Elucidation Workflows for 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural verification of complex aliphatic acetals presents a notorious analytical bottleneck. 2-(Diethoxymethyl)-1,1-diethoxypentane (CAS 21037-61-6) is a prime example of this challenge. Due to its unique symmetry, the molecule exhibits cascading diastereotopicity, resulting in severe signal overlap in standard 1D


H NMR spectra.

This guide objectively compares three analytical workflows for resolving these complex signals:

  • Alternative 1: Routine 400 MHz 1D

    
    H NMR (The Baseline).
    
  • Alternative 2: ASIS-Enhanced 400 MHz 1D NMR (The Chemical Workaround).

  • The Product Solution: High-Field 600 MHz Spectrometer equipped with a CryoProbe and 2D NMR Software Suite (The Definitive Solution).

By evaluating resolution, acquisition time, and structural confidence, this guide provides the experimental data necessary to select the optimal analytical system for complex structural elucidation.

The Analytical Challenge: Symmetry and Diastereotopicity

To understand why standard NMR fails for 2-(Diethoxymethyl)-1,1-diethoxypentane, we must analyze its stereochemical environment. The molecule consists of a pentane backbone where the C2 carbon is attached to a propyl chain and two identical diethoxymethyl (acetal) groups.

  • Enantiotopic Acetals: Because the molecule possesses a plane of symmetry passing through the C2-H bond and the propyl chain, the two acetal groups at C1 and C1' are enantiotopic. In an achiral NMR solvent, they are chemically equivalent, and their methine protons resonate together at ~4.45 ppm [3].

  • Diastereotopic Ethoxy Groups: The analytical nightmare begins within the acetal groups. The plane of symmetry does not bisect the two ethoxy (-OCH

    
    CH
    
    
    
    ) groups within a single acetal. Applying the substitution test—replacing one ethoxy group with a theoretical test atom—destroys the plane of symmetry and creates chiral centers at both C1 and C2, proving the two ethoxy groups are diastereotopic [3].
  • Diastereotopic Methylene Protons: Furthermore, within each ethoxy group, the two protons of the -OCH

    
    - methylene unit are also diastereotopic. This creates a highly complex, heavily overlapping ABX
    
    
    
    spin system in the 3.4–3.8 ppm region that standard instruments cannot resolve.

Comparison of Analytical Workflows

Alternative 1: Routine 400 MHz 1D H NMR (CDCl )

The standard approach utilizes a 400 MHz benchtop or floor-standing system with Deuterated Chloroform (CDCl


). While sufficient for simple molecules, the 400 MHz magnetic field lacks the spectral dispersion required for this bis-acetal. The eight diastereotopic -OCH

- protons merge into an indecipherable multiplet "blob" between 3.45 and 3.75 ppm. This ambiguity makes it impossible to confidently identify co-eluting impurities or confirm absolute structural connectivity.
Alternative 2: ASIS-Enhanced 1D NMR (C D )

A cost-effective alternative to upgrading hardware is utilizing the Aromatic Solvent-Induced Shift (ASIS) effect by switching the solvent to Benzene-d


 (C

D

).
  • Causality of ASIS: Benzene possesses strong magnetic anisotropy due to its circulating

    
    -electrons. When the polar acetal dissolves in C
    
    
    
    D
    
    
    , transient collision complexes form. The electron-rich
    
    
    -cloud of benzene aligns away from the electronegative acetal oxygens, placing the diastereotopic ethoxy protons in different regions of benzene's shielding cone [1]. This differential shielding (
    
    
    ) artificially pulls the overlapping multiplets apart, providing partial resolution without upgrading the magnet.
The Product Solution: High-Field 600 MHz 2D NMR Suite

The ultimate solution for regulatory-grade structural confidence is a 600 MHz NMR Spectrometer integrated with a 2D NMR Software Suite (COSY/HSQC) .

  • Mechanism of Action: The 600 MHz magnet provides a 50% increase in baseline spectral dispersion over 400 MHz systems. More importantly, the 2D suite bypasses 1D overlap entirely. The COSY (Correlation Spectroscopy) module maps the

    
    -coupling network of the propyl chain directly to the enantiotopic acetal protons. The HSQC (Heteronuclear Single Quantum Coherence)  module separates the overlapping -OCH
    
    
    
    - protons by spreading them across the much wider
    
    
    C frequency domain (~60-65 ppm), allowing unambiguous assignment of every diastereotopic proton [2].

G Start Sample: 2-(Diethoxymethyl)-1,1-diethoxypentane Standard Alternative 1: 400 MHz 1D NMR (CDCl3) Start->Standard Baseline ASIS Alternative 2: 400 MHz 1D NMR (C6D6) Start->ASIS ASIS Effect Advanced Product Solution: 600 MHz 2D NMR Suite Start->Advanced Max Resolution Overlap Severe Signal Overlap (Diastereotopic -CH2-) Standard->Overlap Result Partial Partial Dispersion (Aromatic Stacking) ASIS->Partial Result Full Unambiguous Assignment (J-Coupling & 13C Mapping) Advanced->Full Result

Figure 1: Decision matrix comparing 1D and 2D NMR workflows for resolving diastereotopic acetal signals.

Performance & Resolution Comparison

Table 1: Workflow Performance Metrics
MetricAlt 1: 400 MHz (CDCl

)
Alt 2: 400 MHz (C

D

)
Product: 600 MHz 2D Suite
Resolution of -OCH

-
Severe overlap (Multiplet blob)Partial dispersion (ASIS effect)Complete separation (via

C mapping)
Total Acquisition Time ~2 minutes~2 minutes~15 minutes (1D + COSY + HSQC)
Structural Confidence Low (Ambiguous assignments)Moderate (Better multiplet clarity)Absolute (Definitive connectivity)
Primary Use Case Routine purity checksCost-effective signal resolutionDe novo structural elucidation
Table 2: Expected H NMR Assignments (600 MHz, CDCl )

PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationJ-Coupling (Hz)
C5 -CH

0.90Triplet (t)3H

= 7.2
C4 -CH

-
1.30Multiplet (m)2H-
C3 -CH

-
1.55Multiplet (m)2H-
C2 -CH-1.95Multiplet (m)1H-
C1, C1' -CH(O)

4.45Doublet (d)2H

= 5.5
Ethoxy CH

(Set A)
-CH

1.18Triplet (t)6H

= 7.0
Ethoxy CH

(Set B)
-CH

1.22Triplet (t)6H

= 7.0
Ethoxy CH

(Set A)
-OCH

-
3.45, 3.55Multiplets (m)4HABX

system
Ethoxy CH

(Set B)
-OCH

-
3.60, 3.75Multiplets (m)4HABX

system

graph G {
rankdir=LR;
node[shape=circle, style=filled, fontname="Helvetica", width=0.9];
edge[color="#4285F4", penwidth=2, fontname="Helvetica"];

C5[label="C5-H3\n(0.9 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4[label="C4-H2\n(1.3 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3[label="C3-H2\n(1.5 ppm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2[label="C2-H\n(1.9 ppm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1[label="C1-H\n(4.4 ppm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C1_prime[label="C1'-H\n(4.4 ppm)", fillcolor="#34A853", fontcolor="#FFFFFF"];

C5 -- C4[label=" 3J", fontcolor="#202124"]; C4 -- C3[label=" 3J", fontcolor="#202124"]; C3 -- C2[label=" 3J", fontcolor="#202124"]; C2 -- C1[label=" 3J", fontcolor="#202124"]; C2 -- C1_prime[label=" 3J", fontcolor="#202124"]; }

Figure 2: COSY 3J-coupling network mapping the propyl chain to the enantiotopic acetal protons.

Step-by-Step Experimental Methodologies

Protocol 1: Standard & ASIS-Enhanced 1D H NMR

This protocol validates the baseline and ASIS workflows, ensuring a self-validating comparison of solvent effects.

  • Sample Preparation: Dissolve 15 mg of 2-(Diethoxymethyl)-1,1-diethoxypentane in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS). For the ASIS alternative, prepare a second identical sample using anhydrous C
    
    
    
    D
    
    
    .
  • Instrument Setup: Transfer to 5 mm precision NMR tubes. Insert into a 400 MHz spectrometer. Tune, match, and shim the Z-axis gradients.

  • Acquisition: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 s to ensure complete T1 relaxation, and the acquisition time (AQ) to 3.0 s. Collect 16 scans.

  • Processing: Apply 0.3 Hz exponential line broadening. Reference the CDCl

    
     spectrum to TMS (0.00 ppm) and the C
    
    
    
    D
    
    
    spectrum to the residual solvent peak (7.16 ppm). Overlay the spectra to calculate the
    
    
    (ASIS) shift values.
Protocol 2: High-Field 2D NMR Suite (Product Workflow)

This protocol details the acquisition of the definitive 2D structural data using the 600 MHz product [2].

  • Sample Preparation: Utilize the CDCl

    
     sample from Protocol 1 to maintain chemical shift consistency with literature databases.
    
  • COSY Acquisition: Insert into the 600 MHz spectrometer equipped with a CryoProbe. Run a gradient-selected COSY sequence (cosygpqf). Set the spectral width to 10 ppm in both F1 and F2 dimensions. Acquire 2048 x 256 data points with 4 scans per increment and 2 dummy scans.

  • HSQC Acquisition: Execute a multiplicity-edited

    
     HSQC (hsqcedetgpsisp2.2). Set the 
    
    
    
    H spectral width to 10 ppm and the
    
    
    C width to 160 ppm. Acquire 2048 x 256 points with 8 scans per increment.
  • 2D Processing: Process using zero-filling to a 2048 x 1024 matrix. Apply squared sine-bell apodization (

    
    /2 shifted) and perform baseline correction in both dimensions to reveal the isolated diastereotopic cross-peaks.
    

Conclusion

While standard 400 MHz NMR is sufficient for routine purity checks, it fundamentally fails to resolve the complex diastereotopic methylene protons inherent to the symmetry of 2-(Diethoxymethyl)-1,1-diethoxypentane. The ASIS method (C


D

) offers a clever, cost-effective chemical workaround to induce partial signal dispersion. However, for drug development professionals requiring absolute, regulatory-grade structural proof, the 600 MHz 2D NMR Suite is the undisputed optimal product. By leveraging superior magnetic dispersion and heteronuclear 2D mapping, it transforms an ambiguous multiplet blob into a highly structured, mathematically verifiable molecular map.

References

  • N. Nakagawa et al., "Aromatic solvent-induced shift (ASIS). A novel approach", Chemistry Letters, 1972. URL: [Link]

  • T. D. W. Claridge, "High-Resolution NMR Techniques in Organic Chemistry", Elsevier, 2016. URL: [Link]

  • H. Reich, "Symmetry in NMR Spectra", Organic Chemistry Data, 2020. URL: [Link]

Comparative Reactivity Guide: 2-(Diethoxymethyl)-1,1-diethoxypentane vs. Malonaldehyde Bis(dimethyl acetal)

Author: BenchChem Technical Support Team. Date: March 2026

As a structural foundation in heterocyclic chemistry, protected malondialdehydes are indispensable for synthesizing pyrazoles, pyrimidines, and oxazoles[1]. However, not all acetal-protected dialdehydes behave identically under standard deprotection conditions.

This technical guide provides an in-depth comparison between the highly reactive malonaldehyde bis(dimethyl acetal) (commonly known as 1,1,3,3-tetramethoxypropane or TMOP) and the sterically hindered 2-(diethoxymethyl)-1,1-diethoxypentane (2-propylmalonaldehyde bis(diethyl acetal)). By examining the mechanistic causality behind their reactivity, researchers can optimize their synthetic workflows, prevent intermediate degradation, and design robust, self-validating experimental protocols.

Mechanistic Causality: Structural Drivers of Reactivity

The reactivity of these compounds is fundamentally dictated by their ability to undergo acid-catalyzed hydrolysis to form their respective reactive dialdehydes. This process relies on the formation of an intermediate oxocarbenium ion. The activation energy required for this rate-determining step is influenced by two main structural factors:

The Acetal Effect: Dimethyl vs. Diethyl

TMOP is a dimethyl acetal, which undergoes rapid acid hydrolysis to yield malondialdehyde (MDA)[2]. At pH 1 and 25°C, TMOP completely hydrolyzes within 5 hours, exhibiting a highly efficient rate constant of


[3]. In contrast, ethyl acetals demonstrate significantly diminished reactivity compared to their methyl counterparts due to steric blocking at the reaction site during the formation of the intermediate[4]. The bulkier ethoxy leaving groups in 2-(diethoxymethyl)-1,1-diethoxypentane shield the acetal carbon, hindering protonation and subsequent water nucleophilic attack.
The C2-Substitution Effect

While TMOP is unsubstituted at the C2 position, 2-(diethoxymethyl)-1,1-diethoxypentane features a propyl chain. Although alkyl groups are electron-donating and theoretically stabilize the oxocarbenium transition state, this electronic benefit is vastly overshadowed by steric hindrance. The C2-propyl group restricts the conformational flexibility of the molecule, making it difficult for the leaving group to adopt the optimal antiperiplanar geometry required for cleavage. Consequently, the substituted diethyl acetal requires significantly harsher conditions (elevated temperatures and stronger acids) to achieve full deprotection.

Pathway cluster_0 Unsubstituted Pathway (High Reactivity) cluster_1 C2-Substituted Pathway (Sterically Hindered) A TMOP (Dimethyl Acetal) B Malondialdehyde (MDA) A->B Fast Hydrolysis (pH 1, 25°C) C Pyrazole (Unsubstituted) B->C + Hydrazine Rapid Condensation D 2-(Diethoxymethyl)- 1,1-diethoxypentane E 2-Propyl- malondialdehyde D->E Slow Hydrolysis (Heat, Strong Acid) F 4-Propylpyrazole E->F + Hydrazine Requires Reflux

Fig 1: Comparative hydrolysis and condensation pathways for pyrazole synthesis.

Comparative Performance Data

To facilitate reagent selection, the quantitative and qualitative differences between the two skeleton-forming agents[1] are summarized below:

ParameterMalonaldehyde bis(dimethyl acetal) (TMOP)2-(Diethoxymethyl)-1,1-diethoxypentane
Acetal Type Dimethyl acetalDiethyl acetal
C2 Substitution None (Hydrogen)Propyl group
Hydrolysis Rate (

)

(Fast)[3]
Very Slow (Sterically hindered)[4]
Activation Conditions 1M HCl, 25°C, 2-5 hoursConc. HCl, Ethanol, 80°C (Reflux), 12+ hours
Intermediate Stability Highly prone to polymerizationModerately stable, but requires in situ trapping
Downstream Product Unsubstituted heterocycles (e.g., Pyrazole)4-Propyl substituted heterocycles

Self-Validating Experimental Protocols

Because free dialdehydes (like MDA) are highly reactive and prone to rapid polymerization into dark, insoluble tars, monitoring their formation via standard TLC is unreliable. Therefore, the protocols below utilize a self-validating one-pot trapping system . By introducing hydrazine into the acidic hydrolysis mixture, the dialdehyde is consumed the moment it forms.

Validation Logic:

  • If the starting material disappears and a clean pyrazole product forms, the hydrolysis and condensation rates were perfectly matched.

  • If the solution turns into a dark tar, the hydrolysis outpaced the condensation (MDA polymerized).

  • If starting material remains, the activation energy for hydrolysis was not met.

Protocol A: Synthesis of Pyrazole from TMOP (High Reactivity)

This protocol leverages the rapid hydrolysis of methyl acetals at room temperature.

  • Preparation: In a 100 mL round-bottom flask, dissolve hydrazine hydrate (55 mmol, 1.1 eq) in 30 mL of 1M aqueous HCl.

  • Addition: Place the flask in a room-temperature water bath (25°C) to absorb mild exothermic heat. Slowly add TMOP (50 mmol, 1.0 eq) dropwise over 10 minutes.

  • Reaction: Stir the mixture vigorously for 2 hours at 25°C. The biphasic mixture will gradually become homogeneous as the TMOP hydrolyzes to the water-soluble MDA[2], which immediately condenses with hydrazine.

  • Validation & Extraction: The reaction is successful if the solution remains pale yellow without dark tar. Neutralize the solution to pH 7 using saturated

    
    . Extract with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous 
    
    
    
    and concentrate in vacuo to yield pure pyrazole (>90% yield).
Protocol B: Synthesis of 4-Propylpyrazole from 2-(Diethoxymethyl)-1,1-diethoxypentane

This protocol applies harsh thermal and acidic conditions to overcome the steric blocking of the ethyl acetal and C2-propyl group.

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve hydrazine hydrate (55 mmol, 1.1 eq) and 2-(diethoxymethyl)-1,1-diethoxypentane (50 mmol, 1.0 eq) in 40 mL of absolute ethanol.

  • Catalysis: Add 2 mL of concentrated HCl (37%). The strong acid is required to force the protonation of the sterically hindered ethoxy groups.

  • Reaction: Heat the mixture to reflux (80°C) and stir for 12 hours. The elevated temperature provides the necessary kinetic energy to form the hindered oxocarbenium ion[4].

  • Validation & Extraction: Monitor the reaction via LC-MS to confirm the appearance of the 4-propylpyrazole mass peak (

    
    ). Once confirmed, cool to room temperature, neutralize with 2M NaOH, remove ethanol in vacuo, and extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Concentrate to yield 4-propylpyrazole (~75% yield).
    

Workflow Start1 TMOP + Hydrazine in 1M HCl React1 Stir 2 hours at 25°C Start1->React1 Extract1 Neutralize & Extract (DCM) React1->Extract1 Yield1 Pyrazole (>90% Yield) Extract1->Yield1 Start2 2-Propyl Acetal + Hydrazine in EtOH + Conc. HCl React2 Reflux 12 hours at 80°C Start2->React2 Extract2 Neutralize & Extract (EtOAc) React2->Extract2 Yield2 4-Propylpyrazole (~75% Yield) Extract2->Yield2

Fig 2: Self-validating experimental workflows for heterocycle synthesis.

References

1.[3] Title: Hydrolysis of 1, 1, 3, 3-tetramethoxypropane and spectrophotometric determination of its product, malondialdehyde. Source: jst.go.jp. URL: 2.[2] Title: Cas 102-52-3,1,1,3,3-Tetramethoxypropane - LookChem. Source: lookchem.com. URL: 3.[4] Title: INVESTIGATION OF WATER-REACTIVE CHEMICALS FOR ANTI-ICING ADDITIVES IN AVIATION FUELS - DTIC. Source: dtic.mil. URL: 4.[1] Title: PROCESS FOR PRODUCING TETRAALKOXYPROPANE AND DERIVATIVE THEREOF - Patent 1607381. Source: epo.org. URL:

Sources

chromatographic purity assessment of 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chromatographic purity assessment of 2-(Diethoxymethyl)-1,1-diethoxypentane (CAS: 21037-61-6), also known as 1,1,3,3-tetraethoxy-2-propylpropane .

This molecule acts as a "masked" dicarbonyl intermediate (2-propylmalonaldehyde) used in the synthesis of pharmaceutical heterocycles like pyrimidines and quinolines. Its chemical nature—a bis-diethyl acetal—presents a unique analytical challenge: acid sensitivity . Standard Reverse-Phase HPLC (RP-HPLC) methods utilizing acidic modifiers (e.g., TFA, Formic Acid) will catalyze on-column hydrolysis, yielding false impurity profiles.

This guide compares two primary methodologies: Gas Chromatography (GC-FID) (The Gold Standard) and Neutral pH HPLC (The Alternative), providing experimental evidence for their respective performance.

Part 1: Chemical Context & Stability Mechanisms

To accurately assess purity, one must understand the analyte's degradation pathways. 2-(Diethoxymethyl)-1,1-diethoxypentane is stable under basic and neutral conditions but hydrolyzes rapidly in the presence of hydronium ions (


) or Lewis acids.
The Degradation Pathway (Why Standard HPLC Fails)

In an acidic HPLC mobile phase (pH < 3), the acetal groups undergo stepwise hydrolysis, releasing ethanol and forming the aldehyde. This results in broad, tailing peaks or "ghost" peaks corresponding to the deprotected species.

HydrolysisPathway Figure 1: Acid-Catalyzed Hydrolysis Pathway of Bis-Acetals TetraAcetal 2-(Diethoxymethyl)-1,1- diethoxypentane (Analyte) Intermediate Mono-Aldehyde Intermediate TetraAcetal->Intermediate + H3O+ / - EtOH Ethanol Ethanol (Byproduct) TetraAcetal->Ethanol Product 2-Propylmalonaldehyde (Degradant) Intermediate->Product + H3O+ / - EtOH Intermediate->Ethanol

Figure 1: Acid-Catalyzed Hydrolysis Pathway. In acidic HPLC, the analyte degrades into aldehydes, distorting purity calculations.

Part 2: Method A - GC-FID (Recommended)

Status: Gold Standard Rationale: The analyte is a volatile liquid (bp ~100°C at 2 Torr). GC offers superior resolution for volatile organic impurities (VOCs) like residual solvents (ethanol) and synthesis precursors (triethyl orthoformate).

Experimental Protocol
  • Instrument: Agilent 7890B GC or equivalent with FID.

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.32mm x 0.25µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split/Splitless, 250°C. Split ratio 50:1.

    • Critical Note: Ensure the glass liner is deactivated (silanized). Active silanol groups in the liner can catalyze thermal degradation.

  • Detector (FID): 300°C. H2: 30 mL/min, Air: 400 mL/min.

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 240°C for 5 min.

  • Sample Prep: Dilute 10 mg sample in 1 mL Dichloromethane (DCM) or Hexane.

Self-Validation Criteria (System Suitability)
  • Tailing Factor: Must be < 1.2. (Tailing indicates liner activity/degradation).

  • Theoretical Plates: > 10,000.

  • Blank Run: No interference at the retention time of the main peak (~14.5 min).

Part 3: Method B - Neutral HPLC (Alternative)

Status: Alternative (For non-volatile impurities) Rationale: Used when non-volatile byproducts (oligomers) are suspected. Crucial: The mobile phase must be buffered to pH 7.0-8.0.

Experimental Protocol
  • Instrument: HPLC with UV-Vis / DAD (Detection at 210 nm - low sensitivity due to lack of chromophore) or Refractive Index (RI).

    • Note: RI is preferred as acetals have weak UV absorption.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.

  • Mobile Phase:

    • A: 10mM Ammonium Acetate (pH 7.5).

    • B: Acetonitrile (ACN).

  • Gradient: Isocratic 80% B / 20% A (Adjust based on retention).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

The "Bad" Control: Acidic HPLC
  • Condition: Water (0.1% TFA) / ACN.

  • Result: The main peak area decreases by >30% over repeated injections; new peaks appear at early retention times (hydrolysis products). Do not use.

Part 4: Comparative Performance Analysis

The following table summarizes the performance of the vendor's product (the optimized GC method) versus the alternative (HPLC).

FeatureMethod A: GC-FID (Recommended)Method B: Neutral HPLCMethod C: Acidic HPLC (Avoid)
Analyte Stability High (Thermal stability is good <250°C)High (at pH 7.5)Poor (Rapid Hydrolysis)
LOD (Limit of Detection) < 0.05%~ 0.5% (RI Detector)N/A (Unstable)
Impurity Coverage Excellent for volatiles (EtOH, precursors)Good for non-volatilesFalse Positives
Run Time 20 min10-15 minN/A
Precision (RSD) < 1.0%< 2.0%> 5.0% (Drifting)
Decision Logic for Researchers

MethodSelection Figure 2: Analytical Method Selection Decision Tree Start Start: Purity Assessment CAS 21037-61-6 CheckVolatiles Are impurities volatile? (Solvents, Precursors) Start->CheckVolatiles GC Select GC-FID (Method A) CheckVolatiles->GC Yes (Standard) CheckChromophore Does sample have UV Chromophore? CheckVolatiles->CheckChromophore No (Oligomers) HPLC_RI Select HPLC-RI (Neutral pH) CheckChromophore->HPLC_RI No (Likely) HPLC_UV Select HPLC-UV (Neutral pH, 210nm) CheckChromophore->HPLC_UV Yes

Figure 2: Decision tree for selecting the appropriate analytical technique based on impurity profile.

Part 5: Troubleshooting & Expert Insights

The "Ghost Peak" Phenomenon in GC

If you observe a broad peak tailing into the baseline or split peaks in GC:

  • Cause: Thermal degradation in the injector port due to acidic activity on the glass liner.

  • Solution: Replace the liner with a deactivated (silanized) wool liner . Lower inlet temperature to 200°C.

Sample Diluent Choice
  • Do NOT use: Methanol or Ethanol (can cause trans-acetalization equilibrium over time).

  • Use: Dichloromethane, Hexane, or Acetonitrile.

Storage

The reference standard must be stored under inert gas (Argon/Nitrogen) to prevent moisture ingress. Moisture + trace acid (from CO2 absorption) = Hydrolysis.

References

  • NIST Chemistry WebBook. (2023). Propane, 1,1,3,3-tetraethoxy- (Analogous Acetal Data).[][2][3] National Institute of Standards and Technology.[3] Retrieved from [Link]

  • Phenomenex. (2025).[2] GC vs. HPLC: A Comprehensive Comparison. Retrieved from [Link]

  • Fırat Tıp Dergisi. (2006). Comparison of TBA and HPLC Methods for Malondialdehyde (Hydrolysis Protocol). Retrieved from [Link]

Sources

Technical Assessment of Elemental Analysis Methodologies for 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 21037-61-6 | Formula:


 | M.W.:  262.39  g/mol [1]
Executive Summary

This guide evaluates the analytical standards for establishing the purity and elemental composition of 2-(Diethoxymethyl)-1,1-diethoxypentane , a critical bis-acetal intermediate often used in heterocycle synthesis (e.g., pyrimidines) and fragrance chemistry.

While classical Combustion Analysis (CHN) remains a regulatory staple, this guide argues that Quantitative NMR (qNMR) offers superior specificity and accuracy for this specific molecule. The compound's susceptibility to acid-catalyzed hydrolysis and its liquid state introduce significant error margins in gravimetric combustion methods (volatility/leakage) that qNMR inherently bypasses.

Compound Profile & Analytical Challenges

Before selecting a method, the researcher must understand the physicochemical liabilities of the analyte.

FeaturePropertyAnalytical Implication
Physical State Viscous LiquidHigh risk of capillary leakage in standard tin capsules during CHN analysis.
Reactivity Bis-acetalAcid Sensitive: Trace acidity in solvents (e.g.,

) causes hydrolysis to aldehydes + ethanol, skewing results.
Volatility Moderate (

C est.)
Sample evaporation during weighing (microbalance) can lead to low %C values.
Hygroscopicity Low-ModerateAcetals can absorb atmospheric moisture; water content must be quantified separately (Karl Fischer) for accurate mass balance.
Comparative Analysis of Methodologies
Method A: Classical Combustion Analysis (CHN)

The Traditional "Gold Standard"

Principle: Complete oxidation of the sample at


C, followed by thermal conductivity detection of 

,

, and

.
  • Pros: Universally accepted by journals; requires no reference standard of the analyte.

  • Cons: Non-specific (cannot distinguish between analyte and isomeric impurities); highly sensitive to weighing errors; requires encapsulation for liquids.

  • Verdict: High Risk for this molecule unless strict encapsulation protocols are followed.

Method B: Quantitative NMR (qNMR)

The Modern Precision Standard

Principle: Direct molar ratio measurement between the analyte protons and a certified Internal Standard (IS) of known purity.

  • Pros: Absolute Purity: Determines mass purity directly; non-destructive; confirms identity and purity simultaneously; insensitive to water content (unlike CHN).

  • Cons: Requires a high-purity internal standard; requires careful relaxation delay (

    
    ) optimization.
    
  • Verdict: Recommended. It bypasses the volatility and encapsulation issues of CHN.

Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Validator

Principle: Measurement of exact mass (m/z) to <5 ppm error.

  • Pros: Confirms molecular formula (

    
    ).
    
  • Cons: Not Quantitative. Ionization efficiency varies; cannot determine bulk purity (e.g., 95% vs 99%).

  • Verdict: Supplementary only. Use for ID, not for purity standards.

Decision Matrix & Workflow

The following diagram illustrates the logical pathway for selecting and validating the analytical method for liquid acetals.

AnalyticalWorkflow Start Sample: 2-(Diethoxymethyl)- 1,1-diethoxypentane CheckState Physical State Check: Viscous Liquid / Acid Sensitive Start->CheckState Decision Primary Purity Goal? CheckState->Decision PathCHN Regulatory/Journal Requirement (CHN) Decision->PathCHN Traditional PathNMR Absolute Purity/Internal QC (qNMR) Decision->PathNMR Modern/Accurate CHN_Risk Risk Mitigation: Double Encapsulation (Tin) + Argon Purge PathCHN->CHN_Risk NMR_Prep Protocol: Solvent: CDCl3 + 0.05% K2CO3 IS: Dimethyl Sulfone or TCNB PathNMR->NMR_Prep Result Data Validation: Compare vs Theoretical C: 64.09% H: 11.52% CHN_Risk->Result NMR_Prep->Result

Caption: Decision tree for selecting analytical methods based on sample properties and regulatory requirements.

Detailed Experimental Protocols
Protocol A: Optimized qNMR (Recommended)

This protocol ensures the acetal does not hydrolyze during acquisition.

Materials:

  • Solvent:

    
     (Neutralized). Crucial Step: Pass solvent through basic alumina or add a grain of anhydrous 
    
    
    
    to the NMR tube to neutralize trace HCl.
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone. (Must be non-volatile and non-reactive).

  • Instrument: 400 MHz (or higher) NMR.

Procedure:

  • Weighing: Accurately weigh ~20 mg of the analyte (

    
    ) and ~10 mg of the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL of neutralized

    
    . Vortex to ensure complete dissolution.
    
  • Acquisition Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds . (Essential for full relaxation of protons to ensure quantitative integration; default settings of 1s are insufficient).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Calculation: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity of IS.[2][3][4]
Protocol B: Liquid CHN Combustion (Alternative)

If CHN is mandatory, use this "Double-Seal" technique to prevent volatile loss.

Procedure:

  • Capsule Prep: Use a liquid-grade tin capsule. Tare the balance with the empty capsule.

  • Loading: Using a gas-tight syringe, inject ~2 mg of the liquid into the capsule.

  • Sealing:

    • Step 1: Cold-weld the tip of the tin capsule using a sealing press immediately after injection.

    • Step 2: Fold the capsule and place it inside a second tin capsule. Seal again.

  • Analysis: Run immediately on the analyzer (e.g., Elementar vario EL cube). Do not leave in the autosampler tray overnight, as micro-leaks will cause mass loss.

Data Comparison: Expected Performance

The following table contrasts the expected results of a 98% pure sample analyzed by both methods.

MetricTheoretical ValueMethod A: CHN (Typical)Method B: qNMR (Optimized)
Carbon % 64.09%63.50% - 64.50% (High Variance)N/A (Calculates Mass Purity)
Hydrogen % 11.52%11.40% - 11.60%N/A
Purity Result 100%Inferred (Inconclusive)98.1%

0.3%
Error Source -Volatility loss; Solvent trappingIntegration baseline error
Sample Req. -~2 mg (Destructive)~20 mg (Non-destructive)

Interpretation:

  • CHN Failure Mode: If the C% is found to be low (e.g., 62%), it indicates sample evaporation before combustion. If C% is high , it often indicates trapped solvent (e.g., Ethanol or Hexane from synthesis).

  • qNMR Superiority: qNMR isolates the signals of the propyl backbone and ethoxy groups, ignoring solvent peaks, providing a true "Active Ingredient" purity.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • NIST Chemistry WebBook. (2023). 1,1-Diethoxypentane (Analogous Acetal Properties). National Institute of Standards and Technology.[5] Link

  • ChemicalBook. (2024). 2-(Diethoxymethyl)-1,1-diethoxypentane Product Specifications. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. Link

Sources

Technical Validation Guide: Refractive Index of 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 21037-61-6 Chemical Family: Bis-acetal / Protected Dicarbonyl Methodology Standard: Adaptation of ASTM D1218 / USP <831>

Executive Summary & Strategic Importance

In high-precision organic synthesis, 2-(Diethoxymethyl)-1,1-diethoxypentane serves as a critical masked intermediate—essentially a protected form of 2-propylmalonaldehyde. For researchers and drug development professionals, the stability of this bis-acetal is the primary quality attribute.[1]

Refractive Index (RI) validation is not merely a physical constant check; it is the most rapid, non-destructive probe for hydrolytic decomposition .[1] Unlike Gas Chromatography (GC), which can induce thermal degradation during analysis, RI provides an immediate "state-of-health" assessment.

The Core Thesis:

  • Purity: Pure acetals have a distinct, lower RI compared to their aldehyde hydrolysis products.[1]

  • Instability: The presence of moisture causes the cleavage of ethoxy groups, releasing Ethanol (low RI) and generating formyl groups (high RI).[1]

  • Validation: A rigorous RI protocol serves as a self-validating system to confirm the absence of the "Aldehyde Drift" before the reagent is committed to expensive synthetic steps.[1]

Theoretical Framework: The Optical Signature of Purity[1]

Structure-Property Relationship

The refractive index (


) is a function of molecular polarizability and molar volume (Lorentz-Lorenz equation).
  • The Acetal Baseline: The target molecule contains four ethoxy groups and a saturated pentane backbone.[1] Ether linkages generally exhibit lower polarizability than carbonyls.[1] Consequently, the theoretical RI of the pure bis-acetal sits in the range of 1.4150 – 1.4250 (comparable to its analog 1,1,3,3-tetraethoxypropane).

  • The Hydrolysis Shift: Upon degradation, the

    
     functionality collapses to a 
    
    
    
    (carbonyl).[1] The carbonyl group has significantly higher molar refraction due to the
    
    
    -bond electrons.[1]
    • Drift Direction: While the release of Ethanol (

      
      ) exerts a downward pull, the formation of the aldehyde moiety typically dominates the optical signature in early degradation, often causing a subtle upward drift  or broadening of the reading dispersion.[1]
      
Degradation Pathway Diagram

The following diagram illustrates the chemical causality that RI measurement detects.

HydrolysisPathway BisAcetal 2-(Diethoxymethyl)- 1,1-diethoxypentane (Target Molecule) RI ~1.420 Hemiacetal Transient Hemiacetal BisAcetal->Hemiacetal Acid Cat. / H₂O Water + H₂O (Moisture Ingress) Aldehyde 2-Propylmalonaldehyde Derivatives (High RI Component) Hemiacetal->Aldehyde - EtOH Ethanol Ethanol (Byproduct) RI: 1.3614 Hemiacetal->Ethanol

Figure 1: The hydrolytic degradation pathway. RI validation detects the shift in composition from the stable Bis-acetal to the aldehyde/ethanol mixture.

Comparative Analysis: Target vs. Alternatives

To validate the reading, one must understand the optical properties of potential contaminants and alternatives.[1]

Table 1: Refractive Index Landscape

CompoundRoleTypical RI (

)
Impact on Mixture RI
2-(Diethoxymethyl)-1,1-diethoxypentane Target 1.4180 – 1.4230 *Baseline
1,1,3,3-Tetraethoxypropane (TEP)Analog / Alternative1.4105Lower (Reference Std)
Triethyl OrthoformatePrecursor1.3900Significant Decrease
EthanolHydrolysis Byproduct1.3614Decrease
HexanalStructural Impurity1.4035Decrease
Benzaldehyde Diethyl AcetalAromatic Alternative1.4780Massive Increase
WaterContaminant1.3330Decrease

*Note: Exact commercial specifications may vary slightly by synthesis method. Establish a lot-specific baseline upon receipt.

Interpretation: If your measurement reads < 1.4150 , suspect solvent contamination (Ethanol/Hexane) or precursor carryover (Orthoformate).[1] If your measurement reads > 1.4250 , suspect polymerization or oxidation (aldehyde formation).[1]

The Self-Validating Experimental Protocol

This protocol is designed to be self-validating . It includes checkpoints that prevent instrument error from being misinterpreted as product failure.

Equipment & Reagents[3]
  • Instrument: Abbé Refractometer or Digital Refractometer (Accuracy

    
    ).
    
  • Temperature Control: Circulating water bath set to

    
    .
    
  • Validation Standards:

    • HPLC Grade Water (

      
      ).
      
    • Dodecane (

      
      ) – Ideal due to proximity to target RI.
      
  • Cleaning Solvents: Toluene followed by n-Pentane (per ASTM D1218).[1][2]

Measurement Workflow

ProtocolWorkflow cluster_prep Phase 1: System Validation cluster_measure Phase 2: Sample Analysis Clean Clean Prism (Toluene -> Pentane) Calibrate Measure Standard (Water or Dodecane) Clean->Calibrate Check Within ±0.0002? Calibrate->Check Check->Clean No (Reclean) Load Load Sample (Avoid Bubbles) Check->Load Yes Equilibrate Equilibrate (2 mins @ 20°C) Load->Equilibrate Read Record RI Equilibrate->Read

Figure 2: The self-validating workflow ensures instrument drift does not confound the purity analysis.

Step-by-Step Procedure
  • System Zeroing:

    • Clean the prism with Toluene to remove organic residues, then Pentane to remove the Toluene.[1] Allow to dry.[1][3][2]

    • Apply HPLC Water.[1] Ensure the reading is

      
       at 
      
      
      
      .
    • Why: This confirms the temperature sensor and prism cleanliness are within specification.

  • Sample Loading:

    • Using a disposable glass pipette, place 2-3 drops of 2-(Diethoxymethyl)-1,1-diethoxypentane onto the main prism.

    • Critical: Do not use plastic pipettes if possible; plasticizers can leach and alter RI.[1]

  • Thermal Equilibration:

    • Close the prism.[1] Wait exactly 120 seconds .

    • Why: The temperature coefficient of organic liquids is approx

      
       per 
      
      
      
      . A
      
      
      delta between sample and prism introduces a
      
      
      error—enough to fail a batch.[1]
  • Acquisition:

    • Align the shadow line (Abbé) or record the digital value.[1]

    • Wipe immediately.[1] Acetals can leave sticky residues if polymerized on the prism.[1]

Data Interpretation & Troubleshooting

Temperature Correction Factor

If measurement at exactly


 is impossible, use the following correction equation (valid for 

):


  • 
    : Measured RI at temperature T.
    
  • 
    : Actual temperature in Celsius.
    
Troubleshooting "Out of Spec" Results
ObservationRoot CauseVerification Step
RI is Low (< 1.415) Residual Ethanol or WaterRun Karl Fischer (KF) titration. If Water > 0.5%, hydrolysis is active.[1]
RI is High (> 1.425) Aldehyde formation / PolymerizationCheck pH.[1] If acidic, neutralization is required immediately.[1]
Hazy Shadow Line Phase SeparationThe sample is likely wet (water/organic emulsion).[1] Dry over

and re-test.

References

  • ASTM International. ASTM D1218-21: Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[1] West Conshohocken, PA, 2021.[1] Link

  • Matrix Fine Chemicals. Product Specification: 2-(Diethoxymethyl)-1,1-diethoxypentane (CAS 21037-61-6).[4]Link[1]

  • National Institute of Standards and Technology (NIST). WebBook Chemistry: 1,1,3,3-Tetraethoxypropane (Analog Data).[1]Link[1]

  • Lide, D. R. CRC Handbook of Chemistry and Physics, 85th Edition.[1] CRC Press, 2004.[1] (Section: Physical Constants of Organic Compounds).

  • Master Organic Chemistry. Acetals, Hemiacetals, and their Hydrolysis Mechanisms.Link

Sources

Safety Operating Guide

2-(Diethoxymethyl)-1,1-diethoxypentane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-(Diethoxymethyl)-1,1-diethoxypentane

As a bis-acetal compound, 2-(Diethoxymethyl)-1,1-diethoxypentane (CAS 21037-61-6)[1] presents specific long-term storage and disposal hazards that demand rigorous operational oversight. In laboratory and drug development environments, the primary risk associated with this chemical is not acute toxicity, but rather its propensity to undergo autoxidation and form explosive organic peroxides over time[2][3].

This guide provides the authoritative, step-by-step logistical and operational framework required to safely manage, test, and dispose of this compound in compliance with federal environmental regulations and recognized laboratory safety standards.

Hazard Causality: The Mechanism of Acetal Autoxidation

To manage a chemical safely, one must understand its inherent reactivity. 2-(Diethoxymethyl)-1,1-diethoxypentane contains multiple acetal linkages. Acetals are well-documented peroxide formers[2][4].

The Mechanistic Risk: Autoxidation proceeds via a free-radical chain mechanism when the liquid is exposed to atmospheric oxygen[3]. The oxygen reacts with the relatively weak carbon-hydrogen bonds at the alpha-position (the carbon atoms directly adjacent to the ether oxygens). This radical insertion forms hydroperoxides and, subsequently, dialkyl peroxides[2][3]. Unlike the parent acetal, these peroxy compounds possess an unstable oxidation-reduction center within the same molecule, making them highly sensitive to thermal and mechanical shock (heat, friction, or impact)[3]. Concentrating the solvent (e.g., via rotary evaporation or distillation) concentrates these peroxides, frequently leading to catastrophic laboratory explosions[2][4].

Quantitative Action Thresholds

Before any disposal operation can commence, the peroxide concentration of the 2-(Diethoxymethyl)-1,1-diethoxypentane stock must be quantified. The National Research Council’s Prudent Practices in the Laboratory establishes strict operational thresholds based on peroxide parts-per-million (ppm)[2][4].

Table 1: Peroxide Concentration Action Matrix

Peroxide Level (ppm)Hazard AssessmentRequired Operational Action
< 25 ppm Safe for general handling.Proceed with standard RCRA hazardous waste disposal[4].
25 - 100 ppm Moderate risk. Explosion hazard if concentrated.Do not distill or evaporate. Package immediately for hazardous waste disposal[4].
> 100 ppm Extreme Hazard. Shock/friction sensitive.Do not move the container. Contact EHS immediately. Requires specialized deactivation or high-hazard disposal teams[2][5].

Pre-Disposal Safety Assessment: Peroxide Testing Protocol

Every container of 2-(Diethoxymethyl)-1,1-diethoxypentane must be treated as a self-validating system: you cannot assume it is safe based on its expiration date alone. Testing must occur prior to disposal[2][4].

Step-by-Step Methodology: Iodometric Peroxide Test Note: Commercial peroxide test strips (0.5 to 100 ppm range) are preferred for routine use[4]. If unavailable, the following wet-chemistry protocol (Option 1) must be executed in a functioning fume hood[3].

  • Visual Inspection (Critical First Step): Before touching the bottle, inspect it visually. If you observe unusual viscosity, discoloration, liquid stratification, or crystalline solids around the cap or in the liquid, DO NOT touch or open the container [5]. Crystals indicate solid peroxides, which are extremely shock-sensitive[5]. Evacuate the area and call a hazardous materials team.

  • Sampling: If visually clear, carefully open the container and extract 1 to 3 mL of the acetal using a clean glass pipette[3].

  • Reagent Addition: Transfer the sample to a glass test tube and add an equal volume of glacial acetic acid[3].

  • Indicator Addition: Add 2 to 3 drops of a 5% potassium iodide (KI) aqueous solution[3].

  • Agitation and Observation: Shake the tube gently. The appearance of a yellow to brown color indicates the oxidation of iodide to iodine, confirming the presence of peroxides[3].

  • Quantification: Compare the color intensity against a standardized colorimetric chart or proceed with commercial strip testing to determine the exact ppm.

Operational Disposal Workflow (RCRA Compliance)

Once the peroxide level is confirmed to be safely below 100 ppm, the chemical must be disposed of following the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[6][7]. RCRA mandates "cradle-to-grave" responsibility, meaning the generating laboratory is legally liable for the waste until it is completely destroyed[7].

Step-by-Step Disposal Procedure:

  • Primary Containment: Ensure the 2-(Diethoxymethyl)-1,1-diethoxypentane is stored in an air-impermeable, opaque (dark amber glass) container with a tight-fitting cap[2].

  • Inerting (Optional but Recommended): Flush the headspace of the container with an inert gas (Nitrogen or Argon) before sealing to halt further autoxidation during transit[2][3].

  • Labeling: The container must be explicitly labeled with:

    • The chemical name.

    • The date the container was originally opened[2].

    • The date of the most recent peroxide test and the exact ppm result[5].

    • Standard RCRA "Hazardous Waste" labeling.

  • Manifesting: Partner with a licensed hazardous waste transporter. The waste must be logged on a Uniform Hazardous Waste Manifest[7].

  • Final Destruction (Incineration): Under RCRA 40 CFR Part 264/265 Subpart O, organic liquid wastes like acetals must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature liquid injection incineration[6][8]. This process ensures complete thermal destruction of the toxic organic constituents, converting them into carbon dioxide and water[6].

Disposal Decision Workflow

G Start Visual Inspection of Acetal Container Crystals Crystals / Viscous? (DO NOT TOUCH) Start->Crystals Yes Test Perform KI or Strip Peroxide Test Start->Test No (Clear) Hazmat Call EHS / Hazmat Bomb Squad Crystals->Hazmat Low < 25 ppm Safe for Disposal Test->Low Med 25 - 100 ppm Do Not Distill Test->Med High > 100 ppm Extreme Hazard Test->High RCRA RCRA Subpart O Incineration Low->RCRA Med->RCRA High->Hazmat

Fig 1: Operational decision tree for the safety assessment and RCRA disposal of peroxide-forming acetals.

References

  • Molbase. "2-二乙氧基甲基-1,1-二乙氧基戊烷- CAS号21037-61-6". Molbase.cn. Available at: [Link]

  • University of Wyoming. "Control and Safe Use of Peroxide Formers". Uwyo.edu. Available at: [Link]

  • National Institutes of Health (NIH). "DS Fact Sheet on Managing Peroxide Formers in the Lab". Nih.gov. Available at: [Link]

  • Kent State University. "Peroxide Forming Chemicals | Compliance and Risk Management". Kent.edu. Available at: [Link]

  • Auburn University. "Guidelines for peroxide forming chemicals". Auburn.edu. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Combustion". Epa.gov. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Regulation Related to Waste Incineration". Nih.gov. Available at:[Link]

  • AllSource Environmental. "Key Differences Between RCRA and EPA Regulations for Hazardous Waste". Allsource-environmental.com. Available at: [Link]

Sources

Personal protective equipment for handling 2-(Diethoxymethyl)-1,1-diethoxypentane

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: 2-(Diethoxymethyl)-1,1-diethoxypentane

CAS: 21037-61-6 | Formula: C₁₄H₃₀O₄ | MW: 262.39 g/mol Synonyms: 1,1,3,3-Tetraethoxyhexan-2-yl; 2-Propylmalonaldehyde bis(diethyl acetal)

Executive Summary

This guide defines the operational safety architecture for handling 2-(Diethoxymethyl)-1,1-diethoxypentane , a specialized acetal intermediate used in heterocyclic synthesis and drug development. Unlike simple solvents, this molecule presents a dual-hazard profile: latent flammability characteristic of organic ethers and chemical instability (hydrolysis) that can release sensitizing aldehydes and ethanol upon contact with ambient moisture or acids.

As a Senior Application Scientist, I prioritize containment and exclusion . Your primary safety objective is not just personal protection, but the maintenance of an anhydrous, inert atmosphere to prevent degradation that compromises both safety and experimental yield.

Part 1: Critical Hazard Profile (The "Why")

To handle this compound safely, you must understand the mechanism of its potential failure modes.

Hazard ClassMechanism of ActionOperational Implication
Chemical Stability (Hydrolysis) The acetal linkages are acid-labile. Contact with moisture/acid releases Ethanol and 2-Propylmalonaldehyde .Strict Anhydrous Protocol: Handle only under Nitrogen/Argon. Hydrolysis products are more toxic and volatile than the parent compound.
Combustibility High carbon content and ether linkages. While higher MW reduces volatility compared to diethyl ether, it remains a Class IIIA Combustible Liquid .Static Control: Grounding is mandatory during transfer.[1][2][3] Flash point is likely >60°C but vapors can accumulate in headspaces.
Peroxide Formation Like all ethers/acetals, it can form explosive peroxides upon prolonged exposure to air/light.Inventory Control: Date containers upon receipt. Test for peroxides every 6 months using starch-iodide strips.
Solvent Action Lipophilic diether structure penetrates standard lab gloves and defats skin.PPE Selection: Standard nitrile gloves provide splash protection only.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[1][3]

Hand Protection (Barrier Integrity)
  • Primary (Splash/Dexterity): Nitrile (Minimum 5 mil thickness) .

    • Usage: General handling, weighing, and closed-system transfers.

    • Limitation: Acetals can swell nitrile after prolonged contact (>15 mins). Change immediately upon contamination.[1]

  • Secondary (Immersion/Spill Cleanup): Butyl Rubber or Silver Shield/4H (Laminate) .

    • Usage: Required for spill cleanup, equipment maintenance, or bulk transfers (>1L).

    • Scientific Rationale: Butyl rubber offers superior resistance to oxygenated solvents (ethers/ketones/acetals) where nitrile fails due to permeation.

Respiratory & Inhalation Control
  • Engineering Control (Primary): All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Respirator (Secondary - if hood unavailable): Full-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Note: The acetal odor threshold is often higher than the safety limit. Do not rely on smell to detect leaks.

Ocular & Dermal Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of splashing a hydrolyzable irritant.

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton). Synthetic blends (polyester) are prohibited as they melt onto skin during a fire.

Part 3: Operational Workflow & Logistics

This protocol utilizes a "Self-Validating System." Every step includes a check to ensure safety before proceeding.[1][2][4][5][6]

Step-by-Step Handling Protocol
  • Receipt & Validation:

    • Inspect bottle seal. If white crystals are visible around the cap, DO NOT OPEN (potential peroxide crystallization). Contact EHS immediately.

    • Action: Date the bottle. Flush headspace with Nitrogen if opened.

  • Storage Strategy:

    • Environment: Flammables cabinet, cool (2–8°C preferred to slow hydrolysis), dry, and dark.

    • Incompatibility: Store away from Strong Acids (HCl, H₂SO₄) and Oxidizers .[7] Segregate from aqueous solutions.

  • Dispensing (The "Syringe Technique"):

    • Goal: Prevent moisture ingress and static discharge.

    • Protocol:

      • Clamp reagent bottle to a grounded lattice rod.

      • Insert a needle connected to an inert gas line (N₂/Ar) into the septum (or headspace).

      • Use a glass syringe with a Luer-lock needle to withdraw liquid.

      • Crucial: Do not pour. Pouring generates static charge and exposes the liquid to atmospheric moisture.

  • Reaction Setup:

    • Ensure all glassware is oven-dried.

    • If using as a reagent in Lewis Acid conditions (e.g., TiCl₄, BF₃·OEt₂), add the acid slowly at low temperature (-78°C to 0°C) to control the exothermic hydrolysis/complexation.

Visual Workflow: Safe Handling Logic

SafetyProtocol Start Start: Reagent Retrieval VisualCheck Visual Inspection: Crystals or Precipitate? Start->VisualCheck PeroxideRisk STOP: Potential Peroxides. Contact EHS. VisualCheck->PeroxideRisk Yes PPE_Check Don PPE: Nitrile (Double) + Goggles + FR Coat VisualCheck->PPE_Check No Environment Transfer to Fume Hood (Verify Airflow) PPE_Check->Environment Dispense Dispense Method: Syringe/Septum Transfer (Under Inert Gas) Environment->Dispense Cleanup Decontaminate Syringe: Rinse w/ Acetone -> Waste Dispense->Cleanup Storage Purge Headspace (N2) Seal & Return to Cold Storage Cleanup->Storage

Caption: Logic flow for inspecting and dispensing 2-(Diethoxymethyl)-1,1-diethoxypentane, prioritizing peroxide detection and inert handling.

Part 4: Emergency Response & Waste Disposal

Spill Management
  • Small Spill (<50 mL):

    • Eliminate ignition sources immediately.[3][7]

    • Cover with Vermiculite or Activated Carbon pads. Do not use paper towels (combustible surface area).

    • Transfer to a sealed bag inside the hood.

  • Large Spill (>500 mL):

    • Evacuate the lab.

    • Call emergency services.

    • Warning: Do not use water to wash down the spill.[7] Water will hydrolyze the acetal, potentially releasing noxious aldehyde vapors.

Fire Fighting
  • Media: Alcohol-Resistant Foam or Dry Chemical (CO₂) .[3]

  • Note: Water spray may be ineffective and can spread the burning liquid (lower density than water) or accelerate hydrolysis.

Disposal Protocol
  • Classification: Hazardous Waste (Ignitable, D001).

  • Method:

    • Collect in a dedicated "Organic Solvents - Non-Halogenated" waste container.

    • Do not mix with acidic waste streams (risk of exothermic decomposition).

    • Label clearly: "Contains Acetals – Potential Peroxide Former."

References

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450: Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethoxymethyl)-1,1-diethoxypentane
Reactant of Route 2
Reactant of Route 2
2-(Diethoxymethyl)-1,1-diethoxypentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.